Product packaging for 2-Heptanone, 1,7-difluoro-(Cat. No.:CAS No. 333-06-2)

2-Heptanone, 1,7-difluoro-

Cat. No.: B15201875
CAS No.: 333-06-2
M. Wt: 150.17 g/mol
InChI Key: ONBDJQNIAOQQGT-UHFFFAOYSA-N
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Description

2-Heptanone, 1,7-difluoro- is a useful research compound. Its molecular formula is C7H12F2O and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Heptanone, 1,7-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptanone, 1,7-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12F2O B15201875 2-Heptanone, 1,7-difluoro- CAS No. 333-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

333-06-2

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

1,7-difluoroheptan-2-one

InChI

InChI=1S/C7H12F2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2

InChI Key

ONBDJQNIAOQQGT-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)CF)CCF

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 1,7-Difluoro-2-Heptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthesis and comprehensive characterization of the novel compound 1,7-difluoro-2-heptanone. Due to the absence of existing literature on this specific molecule, this document provides a detailed, plausible synthetic pathway based on established organic chemistry principles. Furthermore, it presents predicted analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and characterization of the target compound. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of fluorinated ketones.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Specifically, fluorinated ketones are valuable intermediates and target molecules in drug discovery. This document details a proposed methodology for the synthesis of 1,7-difluoro-2-heptanone, a novel difluorinated heptanone, and provides a thorough outline of its expected analytical characterization.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, commencing from the commercially available starting material, 1,7-heptanediol. The pathway involves selective protection, oxidation, and sequential fluorination steps.

Diagram of Proposed Synthetic Workflow

Synthesis_Workflow A 1,7-Heptanediol B 7-(tert-Butyldimethylsilyloxy)heptan-1-ol A->B TBDMSCl, Imidazole, DCM C 7-(tert-Butyldimethylsilyloxy)heptan-2-one B->C PCC or Dess-Martin Periodinane, DCM D 1-Fluoro-7-(tert-Butyldimethylsilyloxy)heptan-2-one C->D Selectfluor®, Acetonitrile E 1-Fluoro-7-hydroxyheptan-2-one D->E TBAF, THF F 1,7-Difluoro-2-heptanone E->F DAST or Deoxo-Fluor®, DCM

Caption: Proposed synthetic route for 1,7-difluoro-2-heptanone.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis.

Step 1: Monoprotection of 1,7-Heptanediol
  • Reaction: 1,7-Heptanediol to 7-(tert-Butyldimethylsilyloxy)heptan-1-ol

  • Procedure: To a solution of 1,7-heptanediol (1.0 eq) in dichloromethane (DCM, 0.5 M), imidazole (1.1 eq) is added. The mixture is stirred at room temperature until all solids dissolve. tert-Butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-16 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Oxidation of the Primary Alcohol
  • Reaction: 7-(tert-Butyldimethylsilyloxy)heptan-1-ol to 7-(tert-Butyldimethylsilyloxy)heptan-2-one

  • Procedure: To a solution of 7-(tert-butyldimethylsilyloxy)heptan-1-ol (1.0 eq) in DCM (0.2 M), Pyridinium chlorochromate (PCC, 1.5 eq) is added.[1] The reaction mixture is stirred at room temperature for 2-4 hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography. Alternatively, Dess-Martin periodinane can be used as a milder oxidizing agent.[2][3]

Step 3: α-Fluorination of the Ketone
  • Reaction: 7-(tert-Butyldimethylsilyloxy)heptan-2-one to 1-Fluoro-7-(tert-Butyldimethylsilyloxy)heptan-2-one

  • Procedure: The protected keto-alcohol (1.0 eq) is dissolved in acetonitrile (0.3 M). Selectfluor® (1.2 eq) is added, and the reaction mixture is heated to reflux for 6-12 hours. The reaction is monitored by TLC and/or ¹⁹F NMR. After completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection of the Silyl Ether
  • Reaction: 1-Fluoro-7-(tert-Butyldimethylsilyloxy)heptan-2-one to 1-Fluoro-7-hydroxyheptan-2-one

  • Procedure: The fluorinated, protected alcohol (1.0 eq) is dissolved in tetrahydrofuran (THF, 0.2 M). Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 5: Fluorination of the Primary Alcohol
  • Reaction: 1-Fluoro-7-hydroxyheptan-2-one to 1,7-Difluoro-2-heptanone

  • Procedure: The fluoro-alcohol (1.0 eq) is dissolved in anhydrous DCM (0.2 M) and cooled to -78 °C. Diethylaminosulfur trifluoride (DAST, 1.2 eq) or Deoxo-Fluor® is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for 4-8 hours. The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 1,7-difluoro-2-heptanone, is purified by column chromatography.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectroscopic data for 1,7-difluoro-2-heptanone.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₇H₁₂F₂O
Molecular Weight150.17 g/mol [4]
AppearanceColorless liquid
Boiling Point~160-170 °C (estimated)
Density~1.05 g/mL (estimated)
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.85dt, J = 47.5, 4.0 Hz2HH-1
4.45dt, J = 47.0, 6.0 Hz2HH-7
2.70t, J = 7.5 Hz2HH-3
1.80 - 1.70m2HH-6
1.65 - 1.55m2HH-4
1.50 - 1.40m2HH-5

Note: d - doublet, t - triplet, m - multiplet, J - coupling constant in Hz.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
205.5 (t, J ≈ 18 Hz)C-2
83.0 (t, J = 170 Hz)C-7
82.5 (t, J = 180 Hz)C-1
38.0C-3
30.0 (t, J = 20 Hz)C-6
24.0C-4
21.0 (t, J = 5 Hz)C-5

Note: t - triplet due to C-F coupling.

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
-230t, J = 47.5 HzF on C-1
-218t, J = 47.0 HzF on C-7

Note: Chemical shifts are referenced to CFCl₃.

Table 5: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2940-2860MediumC-H stretch
1735StrongC=O stretch (ketone)[5]
1100-1000StrongC-F stretch
Table 6: Predicted Mass Spectrometry (MS) Data (EI)
m/zPredicted Fragment
150[M]⁺
131[M - F]⁺
117[M - CH₂F]⁺
99[M - CH₂F - H₂O]⁺ (from rearrangement)
85[CH₂(CH₂)₃CH₂F]⁺
57[C₄H₉]⁺
43[CH₃CO]⁺

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of 1,7-difluoro-2-heptanone. The proposed synthetic route utilizes well-established reactions, offering a high probability of success. The predicted analytical data serves as a crucial reference for the confirmation of the target molecule's identity and purity. This document is intended to be a valuable resource for researchers embarking on the synthesis of novel fluorinated compounds for potential applications in drug discovery and development. Further experimental validation is required to confirm the proposed methodologies and predicted data.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,7-difluoro-2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the fluorinated ketone, 1,7-difluoro-2-heptanone. Due to a lack of available experimental data, this document primarily presents computed properties sourced from comprehensive chemical databases. Additionally, it outlines standardized experimental protocols, based on OECD guidelines, that can be employed to determine the key physicochemical characteristics of this compound. This guide serves as a foundational resource for researchers and professionals engaged in work that involves 1,7-difluoro-2-heptanone, providing both available data and the methodologies for its empirical validation.

Introduction

1,7-difluoro-2-heptanone is a halogenated organic compound with the molecular formula C7H12F2O. As a fluorinated ketone, its properties are of interest in various fields, including medicinal chemistry and materials science, due to the unique effects of fluorine substitution on molecular conformation, lipophilicity, and metabolic stability. This document collates the available computational data on its physicochemical properties and provides standardized methodologies for their experimental determination.

Physicochemical Properties

Currently, there is a notable absence of experimentally determined physicochemical data for 1,7-difluoro-2-heptanone in publicly accessible literature and databases. The following table summarizes the computed properties available for this compound, which can serve as estimations pending experimental verification.[1][2]

Table 1: Computed Physicochemical Properties of 1,7-difluoro-2-heptanone

PropertyValueSource
Molecular Formula C7H12F2OPubChem[1][2]
Molecular Weight 150.17 g/mol PubChem[1][2]
Monoisotopic Mass 150.08562133 DaPubChem[1][2]
IUPAC Name 1,7-difluoroheptan-2-onePubChem[1][2]
CAS Number 333-06-2PubChem[1][2]
XLogP3-AA (Lipophilicity) 1.7PubChem[1][2]
Topological Polar Surface Area 17.1 ŲPubChem[1][2]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 5PubChem

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, the following section details standardized protocols for determining the key physicochemical properties of chemical substances, based on the internationally recognized OECD Guidelines for the Testing of Chemicals. These methods are broadly applicable to organic compounds like 1,7-difluoro-2-heptanone.

Determination of Melting Point/Melting Range (OECD Guideline 102)

The melting point is a fundamental property that provides an indication of the purity of a substance. Several methods are recommended for its determination:

  • Capillary Method: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded as the melting range.

  • Hot Stage Microscopy: A small quantity of the substance is placed on a microscope slide on a heated stage. The melting process is observed through the microscope, and the temperature of phase transition is recorded.

  • Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques measure the heat flow to or from a sample as a function of temperature. An endothermic peak indicates the melting point of the substance.[3]

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an ebulliometer, which is a device designed for precise boiling point determination.

  • Dynamic Method: The liquid is heated, and the vapor pressure is measured at various temperatures. The boiling point at a given pressure is the temperature at which the vapor pressure equals that pressure.

  • Distillation Method: The substance is distilled, and the temperature of the vapor is measured. For pure substances, the boiling point remains constant during distillation.

  • Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These methods can also be used to determine the boiling point by detecting the endothermic event corresponding to vaporization.

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume. For a liquid such as 1,7-difluoro-2-heptanone is expected to be, the following methods are applicable:

  • Pycnometer Method: A pycnometer, a flask of a known volume, is weighed empty, then filled with the substance and weighed again. The density is calculated from the mass of the substance and the known volume of the pycnometer.

  • Oscillating Densimeter: This method uses a U-shaped tube that is electronically excited to oscillate at its characteristic frequency. The frequency changes when the tube is filled with the sample, and this change is proportional to the density of the sample.[4][5]

  • Hydrometer: A hydrometer is a calibrated float that is placed in the liquid. The density is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer.[4][5]

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter, particularly in the context of drug development and environmental fate.

  • Flask Method: A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method (e.g., chromatography, spectroscopy).

  • Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a low, constant flow rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the water solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound like 1,7-difluoro-2-heptanone, from initial assessment to the determination of key properties.

G cluster_0 Initial Assessment cluster_1 Thermal Properties cluster_2 Physical Properties cluster_3 Lipophilicity Purity Analysis Purity Analysis Structural Confirmation Structural Confirmation Purity Analysis->Structural Confirmation Melting Point (OECD 102) Melting Point (OECD 102) Structural Confirmation->Melting Point (OECD 102) Boiling Point (OECD 103) Boiling Point (OECD 103) Structural Confirmation->Boiling Point (OECD 103) Density (OECD 109) Density (OECD 109) Structural Confirmation->Density (OECD 109) Water Solubility (OECD 105) Water Solubility (OECD 105) Structural Confirmation->Water Solubility (OECD 105) LogP Determination LogP Determination Structural Confirmation->LogP Determination End End Melting Point (OECD 102)->End Boiling Point (OECD 103)->End Density (OECD 109)->End Water Solubility (OECD 105)->End LogP Determination->End Start Start Start->Purity Analysis

References

Spectroscopic Analysis of 1,7-difluoroheptan-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,7-difluoroheptan-2-one. Due to the limited availability of experimental data for this specific compound, this document combines theoretical predictions based on its chemical structure with general experimental protocols applicable to the spectroscopic analysis of fluorinated ketones. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

1,7-difluoroheptan-2-one is a halogenated ketone with the chemical formula C₇H₁₂F₂O. Its structure consists of a seven-carbon chain with a carbonyl group at the second position and fluorine atoms at the first and seventh positions.

Computed Properties

PropertyValueReference
Molecular FormulaC₇H₁₂F₂O[1]
Molecular Weight150.17 g/mol [1]
Monoisotopic Mass150.08562133 Da[1]

Mass Spectrometry (MS)

Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺151.09290130.1
[M+Na]⁺173.07484137.0
[M-H]⁻149.07834127.5
[M+NH₄]⁺168.11944151.4
[M+K]⁺189.04878136.1
[M+H-H₂O]⁺133.08288123.7
[M+HCOO]⁻195.08382150.9
[M+CH₃COO]⁻209.09947177.7

Data sourced from PubChemLite.[2]

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a liquid sample like 1,7-difluoroheptan-2-one using Electrospray Ionization Mass Spectrometry (ESI-MS) is as follows:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for 1,7-difluoroheptan-2-one.

Predicted ¹H NMR Data

PositionChemical Shift (ppm)MultiplicityIntegration
H14.6 - 4.8Triplet of triplets (tt)2H
H32.6 - 2.8Triplet (t)2H
H41.6 - 1.8Quintet (quin)2H
H51.4 - 1.6Quintet (quin)2H
H61.7 - 1.9Quintet (quin)2H
H74.4 - 4.6Triplet of triplets (tt)2H

Predicted ¹³C NMR Data

PositionChemical Shift (ppm)
C1~83 (d, ¹JCF ≈ 170 Hz)
C2~208
C3~38
C4~22
C5~28 (d, ⁴JCF ≈ 4 Hz)
C6~29 (d, ³JCF ≈ 20 Hz)
C7~84 (d, ¹JCF ≈ 165 Hz)
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra. Standard experiments include 1D proton and carbon, as well as 2D correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts, coupling constants, and correlations to assign signals to specific atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for 1,7-difluoroheptan-2-one are listed below.

Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)1715 - 1730Strong
C-H (Aliphatic)2850 - 3000Medium-Strong
C-F1000 - 1400Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound such as 1,7-difluoroheptan-2-one.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 1,7-difluoroheptan-2-one MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR MW Molecular Weight & Formula MS->MW Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Final Compound Confirmation MW->Final Structure->Final Functional_Groups->Final

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic data for 1,7-difluoroheptan-2-one and the general methodologies for their acquisition and interpretation. For definitive characterization, experimental validation of the predicted data is essential.

References

In-Depth Technical Guide: 1,7-Difluoroheptan-2-one (CAS 333-06-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Difluoroheptan-2-one, identified by CAS number 333-06-2, is a fluorinated aliphatic ketone. The strategic placement of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. Fluorination can modulate lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds like 1,7-difluoroheptan-2-one of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available data on 1,7-difluoroheptan-2-one, focusing on its properties and potential hazards to ensure its safe handling and inform its potential applications.

Chemical and Physical Properties

Currently, experimentally determined physical property data for 1,7-difluoroheptan-2-one is limited in publicly accessible literature. The Beilstein Handbook, under registry number BRN 1751959, may contain further information.[1] The following tables summarize the computed physicochemical properties available from the PubChem database.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 333-06-2
IUPAC Name 1,7-difluoroheptan-2-one
Molecular Formula C7H12F2O
Molecular Weight 150.17 g/mol
Canonical SMILES C(CCC(=O)CF)CCF
InChI Key ONBDJQNIAOQQGT-UHFFFAOYSA-N

Table 2: Computed Physical Properties

PropertyValueSource
Molecular Weight 150.17 g/mol PubChem[1]
XLogP3-AA 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 150.08562133 DaPubChem[1]
Monoisotopic Mass 150.08562133 DaPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
Complexity 93.6PubChem[1]

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route to 1,7-difluoroheptan-2-one could involve the fluorination of a suitable precursor, such as a corresponding hydroxy or bromo derivative. The synthesis of the related 1,7-dibromoheptane is achieved from 1,7-heptanediol and hydrobromic acid.[2] A similar strategy could be envisioned for the introduction of fluorine. The following diagram illustrates a generalized workflow for a potential synthesis and purification process.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1,7-dihydroxyheptane or 1,7-dibromoheptane reagent Fluorinating Agent (e.g., DAST, Deoxofluor) reaction Fluorination Reaction start->reaction reagent->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying filtration Filtration drying->filtration distillation Distillation under Reduced Pressure filtration->distillation nmr NMR Spectroscopy (1H, 13C, 19F) distillation->nmr ir IR Spectroscopy distillation->ir ms Mass Spectrometry distillation->ms

Caption: Generalized workflow for the synthesis, purification, and analysis of 1,7-difluoroheptan-2-one.

Spectroscopic Analysis

While specific spectra for 1,7-difluoroheptan-2-one are not available, the expected spectroscopic features can be predicted:

  • ¹H NMR: Signals corresponding to the different methylene groups in the heptane chain would be expected, with splitting patterns influenced by adjacent protons and fluorine atoms.

  • ¹³C NMR: Resonances for the carbonyl carbon and the various methylene carbons, with carbon-fluorine coupling constants being a key feature.

  • ¹⁹F NMR: A characteristic signal for the fluorine atoms, with its chemical shift and splitting providing information about their chemical environment.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration in a ketone (typically around 1715 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry: The molecular ion peak at m/z 150.17, along with fragmentation patterns characteristic of an aliphatic ketone.

Hazards and Safety

There is no specific toxicological or hazard information available for 1,7-difluoroheptan-2-one. Therefore, a precautionary approach based on the properties of structurally similar compounds and general chemical safety principles is essential.

GHS Classification (Predicted)

A formal GHS classification is not available. Based on the general properties of ketones and fluorinated hydrocarbons, the following hazards should be considered as potential, pending experimental data.

Table 3: Predicted GHS Hazard Classifications

Hazard ClassCategoryRationale
Flammable Liquids Category 3 or 4Aliphatic ketones are often flammable.
Acute Toxicity (Oral, Dermal, Inhalation) No DataToxicity is unknown.
Skin Corrosion/Irritation Category 2Many organic solvents can cause skin irritation.
Serious Eye Damage/Eye Irritation Category 2ALikely to be an eye irritant.
Specific Target Organ Toxicity (Single Exposure) No DataPotential for respiratory tract irritation or CNS effects.
Hazardous to the Aquatic Environment No DataEnvironmental fate and toxicity are unknown.
Toxicological Profile

No specific toxicological studies (e.g., LD50, skin/eye irritation) on 1,7-difluoroheptan-2-one have been identified. Fluorinated ketones can exhibit a range of toxicities, and some are known to be irritants. Given the lack of data, this compound should be handled as a potentially hazardous substance.

Reactivity and Stability
  • Stability: Likely to be stable under normal storage conditions.

  • Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown hazards, stringent safety precautions should be followed.

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and/or a face shield.

    • Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene; consult manufacturer's compatibility charts) and a lab coat.[3][4]

    • Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be controlled by a fume hood, a respirator may be necessary.[3]

The following diagram outlines a logical workflow for assessing and managing the hazards of a chemical with limited data.

G cluster_assessment Hazard Assessment cluster_management Risk Management cas Identify Compound (CAS 333-06-2) search Search for Existing Data (Physical, Toxicological) cas->search data_gap Identify Data Gaps search->data_gap sra Structure-Activity Relationship (SAR) Analysis data_gap->sra precaution Apply Precautionary Principle sra->precaution ppe Select Appropriate PPE precaution->ppe handling Define Safe Handling Procedures precaution->handling storage Determine Proper Storage precaution->storage

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,7-difluoro-2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to elucidate the molecular structure and conformational landscape of 1,7-difluoro-2-heptanone. Given the limited specific experimental data available for this molecule in public literature, this document outlines a robust, standard-aligned approach combining computational modeling and spectroscopic techniques. This guide is intended to serve as a foundational resource for researchers undertaking the characterization of this and similar fluorinated ketones.

Introduction to 1,7-difluoro-2-heptanone

1,7-difluoro-2-heptanone is a halogenated ketone with the molecular formula C7H12F2O.[1] Its structure, featuring a fluorine atom on the α-carbon to the carbonyl group and another on the terminal ω-carbon, suggests a complex conformational behavior influenced by both steric and electronic effects. The presence of the α-halogen is known to affect the reactivity and conformation around the carbonyl group.[2][3] Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its physicochemical properties, metabolic fate, and potential interactions with biological targets, which is of significant interest in drug development.

Table 1: Basic Molecular Properties of 1,7-difluoro-2-heptanone

PropertyValueSource
IUPAC Name1,7-difluoroheptan-2-one[1]
CAS Number333-06-2[1][4]
Molecular FormulaC7H12F2O[1]
Molecular Weight150.17 g/mol [1]

Hypothetical Synthesis Pathway

While specific synthesis routes for 1,7-difluoro-2-heptanone are not extensively documented, a plausible approach would involve the fluorination of a suitable precursor. One common method for synthesizing α-haloketones is the direct halogenation of the corresponding ketone.[5] A potential synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow start 7-hydroxy-2-heptanone step1 Fluorination of primary alcohol (e.g., DAST, Deoxo-Fluor) start->step1 step2 7-fluoro-2-heptanone step1->step2 step3 α-Fluorination (e.g., Selectfluor) step2->step3 product 1,7-difluoro-2-heptanone step3->product

Caption: Proposed synthetic workflow for 1,7-difluoro-2-heptanone.

Conformational Analysis: A Combined Computational and Experimental Approach

A comprehensive understanding of the conformational preferences of 1,7-difluoro-2-heptanone requires a synergistic approach, integrating computational modeling with experimental validation.

G cluster_1 Conformational Analysis Workflow comp_chem Computational Chemistry (DFT Calculations) conf_search Conformational Search (Systematic or Stochastic) comp_chem->conf_search energy_min Energy Minimization of Conformers conf_search->energy_min spec_pred Prediction of Spectroscopic Properties (NMR, IR) energy_min->spec_pred data_comp Data Comparison and Structure Elucidation spec_pred->data_comp exp_val Experimental Validation synthesis Synthesis and Purification exp_val->synthesis nmr NMR Spectroscopy (1H, 13C, 19F) synthesis->nmr ir_raman IR & Raman Spectroscopy synthesis->ir_raman nmr->data_comp ir_raman->data_comp

Caption: Integrated workflow for conformational analysis.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational space of molecules.[6] These methods can predict stable conformers, their relative energies, and geometric parameters. For fluorinated compounds, functionals like M05-2X or M06 with basis sets such as 6-311+G(d,p) have been shown to provide reliable results.[7]

The conformational landscape of 1,7-difluoro-2-heptanone is primarily defined by the rotation around its six single C-C bonds. Key structural considerations include:

  • α-Fluoro Ketone Moiety: The dihedral angle between the fluorine and the carbonyl group is a critical parameter. Studies on α-haloketones suggest a preference for a cisoid conformation where the halogen and carbonyl oxygen are in the same plane to minimize steric hindrance.[2][3]

  • Alkyl Chain Conformation: The long alkyl chain will likely adopt staggered conformations to minimize torsional strain. The presence of the terminal fluorine may introduce gauche interactions that influence the overall shape. The study of 1,3-difluorinated alkanes shows that the 1,3-difluoro motif strongly influences the alkane chain conformation.[7][8]

Table 2: Hypothetical Calculated Structural Parameters for the Lowest Energy Conformer of 1,7-difluoro-2-heptanone (DFT M06/6-311+G(d,p))

ParameterPredicted Value
Bond Lengths (Å)
C1-F1.39
C1-C21.51
C2=O1.21
C6-C71.53
C7-F1.40
Bond Angles (degrees)
F-C1-C2110.5
C1-C2-O123.0
C1-C2-C3117.0
Dihedral Angles (degrees)
F-C1-C2=O~0 (cisoid)
C2-C3-C4-C5~180 (anti)
C4-C5-C6-C7~60 (gauche) or ~180 (anti)

Experimental validation is essential to confirm the computational predictions. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose in solution.

  • ¹H NMR: Proton-proton and proton-fluorine coupling constants (J-values) are highly sensitive to the dihedral angles between the coupled nuclei and can be used to deduce the preferred conformations of the alkyl chain.

  • ¹⁹F NMR: The chemical shifts of the two fluorine atoms will be distinct, and their coupling to adjacent protons will provide further structural constraints. Computational methods can be used to predict ¹⁹F NMR shifts with high accuracy.[6][9]

  • ¹³C NMR: Carbon chemical shifts are also conformation-dependent, although the relationships are more complex.

  • Vibrational Spectroscopy (IR and Raman): These techniques are sensitive to the vibrational modes of the molecule. The carbonyl stretching frequency in the IR spectrum will be influenced by the electronegative fluorine atom at the α-position. Specific vibrational modes corresponding to C-F bonds can also be identified.

Table 3: Expected Experimental Data for Conformational Analysis

ExperimentParameterExpected Information
¹H NMR³J(H,H) Coupling ConstantsDihedral angles along the C-C backbone.
¹H, ¹⁹F NMR²J(H,F), ³J(H,F) Coupling ConstantsConformation around C1-C2 and C6-C7 bonds.
¹⁹F NMRChemical Shifts (δ)Electronic environment of each fluorine atom.
IR SpectroscopyCarbonyl Stretch (ν(C=O))Electronic effect of the α-fluorine on the carbonyl bond.
Raman SpectroscopyC-F Stretching ModesConfirmation of fluorination and local symmetry.

Detailed Experimental Protocols

  • Initial Structure Generation: A 3D model of 1,7-difluoro-2-heptanone is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all potential low-energy conformers. For a flexible molecule like this, a stochastic search (e.g., Monte Carlo) is often more efficient.[10]

  • Geometry Optimization and Frequency Calculation: Each identified conformer is subjected to full geometry optimization and frequency calculations using DFT (e.g., M06/6-311+G(d,p) level of theory). The absence of imaginary frequencies confirms a true energy minimum.

  • Energy Analysis: The relative energies (Gibbs free energies) of all stable conformers are calculated to determine their Boltzmann populations at a given temperature.

  • Spectroscopic Prediction: NMR chemical shifts and coupling constants are calculated for the lowest energy conformers using a suitable method (e.g., GIAO for chemical shifts).

  • Sample Preparation: A solution of purified 1,7-difluoro-2-heptanone is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). In addition to standard 1D spectra, 2D correlation experiments (COSY, HSQC, HMBC) are performed to aid in resonance assignment.

  • Data Analysis:

    • All resonances are assigned to their respective nuclei in the molecule.

    • Proton-proton and proton-fluorine coupling constants are extracted from the high-resolution ¹H and ¹⁹F spectra.

    • The experimental coupling constants are compared with theoretical values calculated for different conformers (using the Karplus equation) to determine the conformational populations.

  • Sample Preparation: For IR spectroscopy, a thin film of the neat liquid is prepared between two KBr or NaCl plates. For Raman spectroscopy, the liquid sample is placed in a glass capillary tube.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. The Raman spectrum is acquired using a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).

  • Data Analysis: The frequencies of the observed vibrational bands are compared with those predicted from the DFT frequency calculations for the most stable conformer(s). The carbonyl and C-F stretching regions are of particular interest.

This comprehensive approach, combining theoretical predictions with robust experimental validation, provides a clear and detailed pathway for the complete structural and conformational elucidation of 1,7-difluoro-2-heptanone, yielding critical data for its potential application in drug design and development.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 1,7-Difluoro-2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,7-difluoro-2-heptanone is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, often leading to enhanced thermal stability, metabolic resistance, and unique reactivity. This guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 1,7-difluoro-2-heptanone, targeting researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for 1,7-difluoro-2-heptanone, this guide will also draw upon general principles and findings from studies on other fluorinated ketones to provide a predictive framework.

Physicochemical Properties of 1,7-Difluoro-2-heptanone

A summary of the known physicochemical properties of 1,7-difluoro-2-heptanone is presented in Table 1. These properties are essential for understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of 1,7-Difluoro-2-heptanone

PropertyValueSource
Molecular FormulaC₇H₁₂F₂O[1]
Molecular Weight150.17 g/mol [1]
IUPAC Name1,7-difluoroheptan-2-one[1]
CAS Number333-06-2[1]

Thermal Stability Analysis

Currently, there is a notable absence of specific experimental data in the public domain regarding the thermal stability of 1,7-difluoro-2-heptanone. Thermal stability of fluorinated compounds is often evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events.

While specific data for 1,7-difluoro-2-heptanone is unavailable, studies on other fluorinated ketones and polymers containing fluorinated ketone moieties suggest that they generally exhibit high thermal stability. For instance, certain fluorinated poly(aryl ether ketone)s show decomposition temperatures above 460 °C.[2] The presence of the strong carbon-fluorine bond contributes significantly to this stability.

Predicted Thermal Degradation Pathways

The thermal degradation of 1,7-difluoro-2-heptanone is expected to proceed through several potential pathways, influenced by factors such as temperature, atmosphere (inert or oxidative), and the presence of catalysts. A logical workflow for investigating these pathways is outlined below.

G cluster_0 Thermal Degradation Analysis Workflow A 1,7-Difluoro-2-heptanone B Thermal Stress (e.g., TGA, Pyrolysis) A->B C Primary Degradation Products (Volatile & Non-volatile) B->C D Analytical Identification (GC-MS, LC-MS, NMR, IR) C->D E Pathway Elucidation D->E F Kinetic Modeling E->F

Figure 1: A generalized workflow for investigating the thermal degradation of 1,7-difluoro-2-heptanone.

Potential degradation mechanisms could involve:

  • α-cleavage: Scission of the C-C bond adjacent to the carbonyl group.

  • Mc Lafferty rearrangement: Intramolecular hydrogen abstraction leading to the formation of an enol and an alkene.

  • C-F bond cleavage: Although strong, at high temperatures, this bond can break, leading to the formation of highly reactive radical species.

  • Hydrolysis/Elimination of HF: In the presence of water, hydrolysis of the C-F bond could occur, or hydrogen fluoride could be eliminated.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation of 1,7-difluoro-2-heptanone, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset decomposition temperature and mass loss profile.

  • Instrumentation: A standard thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of 1,7-difluoro-2-heptanone into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Conduct the experiment under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the effect of oxygen on degradation.

    • Record the mass loss as a function of temperature. The onset decomposition temperature is typically determined from the intersection of the baseline and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, boiling, and decomposition.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Seal 2-5 mg of 1,7-difluoro-2-heptanone in an aluminum DSC pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to identify endothermic (melting, boiling) and exothermic (decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile degradation products.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Place a small amount (e.g., 100 µg) of 1,7-difluoro-2-heptanone into a pyrolysis tube.

    • Heat the sample rapidly to a series of predetermined temperatures (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere.

    • The resulting volatile fragments are immediately transferred to the GC column for separation.

    • The separated compounds are then analyzed by the mass spectrometer to identify their structures based on their mass spectra and fragmentation patterns.

The logical relationship for the identification of degradation products is illustrated in the following diagram.

G cluster_1 Degradation Product Identification Start Degradation Products GC Gas Chromatography (Separation) Start->GC MS Mass Spectrometry (Identification) GC->MS Library Spectral Library Matching MS->Library Interpretation Manual Interpretation MS->Interpretation Identified Identified Products Library->Identified Interpretation->Identified

References

Technical Guide: Solubility of 1,7-difluoro-2-heptanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,7-difluoro-2-heptanone is a fluorinated organic compound with potential applications in various fields, including pharmaceutical and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their solubility, which is a critical parameter for reaction kinetics, formulation, bioavailability, and environmental fate. Understanding the solubility of 1,7-difluoro-2-heptanone in a range of organic solvents is therefore essential for its effective application and development.

This technical guide provides a comprehensive overview of the theoretical considerations for the solubility of fluorinated ketones and presents detailed experimental protocols for its quantitative determination. Due to the current lack of publicly available empirical data, this document serves as a foundational resource for researchers seeking to characterize this compound.

Theoretical Background: Solubility of Fluorinated Ketones

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[1][2][3] The solubility of 1,7-difluoro-2-heptanone is influenced by the interplay of its structural features: the polar carbonyl group, the nonpolar hydrocarbon chain, and the terminal fluorine atoms.

  • Effect of the Ketone Group: The carbonyl group (C=O) introduces polarity and the capacity for dipole-dipole interactions, which can enhance solubility in polar solvents.[2]

  • Effect of the Hydrocarbon Chain: The heptanone backbone is nonpolar and contributes to solubility in nonpolar organic solvents through London dispersion forces.

  • Effect of Fluorination: The presence of fluorine, the most electronegative element, has a profound and complex effect on solubility.[4]

    • Hydrophobicity and Lipophobicity: Highly fluorinated organic molecules are often both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in nonpolar, hydrocarbon-based solvents).[5] This is because the C-F bond is highly polarized yet has a small dipole moment due to the symmetry of electron distribution, and perfluorinated segments do not interact strongly with hydrocarbon chains.

    • Fluorophilicity: Consequently, highly fluorinated compounds can exhibit preferential solubility in fluorinated solvents.[6] While 1,7-difluoro-2-heptanone is not perfluorinated, the presence of two fluorine atoms will influence its solubility profile, potentially increasing its affinity for polar aprotic and fluorinated solvents.

Based on these principles, it is anticipated that 1,7-difluoro-2-heptanone will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, acetonitrile), and potentially lower solubility in highly nonpolar solvents (e.g., hexane) and polar protic solvents (e.g., methanol), depending on the balance of intermolecular forces.

Quantitative Solubility Data

As of the date of this publication, specific experimental data on the solubility of 1,7-difluoro-2-heptanone in various organic solvents is not available in the peer-reviewed literature. The following table is provided as a template for researchers to populate as data becomes available.

SolventSolvent TypeTemperature (°C)Solubility (g/L)MethodReference
HexaneNonpolar25Shake-Flask
TolueneAromatic25Shake-Flask
DichloromethaneHalogenated25Shake-Flask
Diethyl EtherEther25Shake-Flask
AcetoneKetone25Shake-Flask
Ethyl AcetateEster25Shake-Flask
AcetonitrileNitrile25Shake-Flask
MethanolAlcohol (Protic)25Shake-Flask
EthanolAlcohol (Protic)25Shake-Flask
Dimethyl Sulfoxide (DMSO)Sulfoxide25Shake-Flask
TrifluorotolueneFluorinated25Shake-Flask

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound in an organic solvent. The shake-flask method is considered the "gold standard" for thermodynamic solubility determination.

Shake-Flask Method (OECD Guideline 105)

This method is suitable for determining the solubility of substances and is applicable for solubilities above 10⁻² g/L.[7]

Objective: To determine the saturation concentration of 1,7-difluoro-2-heptanone in a specific solvent at a controlled temperature.

Materials:

  • 1,7-difluoro-2-heptanone (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass flasks or vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 1,7-difluoro-2-heptanone to a flask containing the chosen solvent. The excess solid should be visible to ensure saturation.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study might be needed to determine the equilibration time, but 24 to 48 hours is typical.[8][9]

  • Phase Separation:

    • After equilibration, allow the flask to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot using a syringe filter compatible with the organic solvent.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of 1,7-difluoro-2-heptanone in the diluted solution using a pre-validated HPLC or GC method.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 1,7-difluoro-2-heptanone of known concentrations.

    • Calculate the concentration of the saturated solution based on the dilution factor.

    • The experiment should be performed in triplicate to ensure reproducibility.

High-Throughput Screening via Nephelometry

Nephelometry can be used for a rapid, qualitative, or semi-quantitative assessment of solubility, which is particularly useful for screening multiple solvents.[10][11][12] This method measures the light scattered by undissolved particles in a solution.[11][12]

Objective: To rapidly assess the relative solubility of 1,7-difluoro-2-heptanone across a panel of organic solvents.

Materials:

  • 1,7-difluoro-2-heptanone stock solution in a highly soluble solvent (e.g., DMSO).

  • Panel of organic solvents.

  • Microplate nephelometer.

  • 96- or 384-well plates.

Procedure:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of 1,7-difluoro-2-heptanone in a solvent in which it is known to be highly soluble (e.g., DMSO).

    • In a microplate, add the stock solution to the various test solvents to achieve a range of final concentrations.

  • Measurement:

    • Incubate the plate for a set period (e.g., 2 hours) with shaking.

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • The concentration at which a significant increase in light scattering is observed indicates the approximate solubility limit.

    • This allows for a rapid ranking of solvents from poor to good.

Visualizations

Experimental Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1,7-difluoro-2-heptanone.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A 1. Preparation B Add excess 1,7-difluoro-2-heptanone to solvent in a sealed flask A->B D Agitate at constant temperature (e.g., 24-48 hours) C 2. Equilibration C->D F Allow solid to settle E 3. Phase Separation E->F G Centrifuge to remove fine particles F->G I Withdraw and filter supernatant H 4. Sampling & Analysis H->I J Dilute sample accurately I->J K Quantify concentration via HPLC or GC J->K M Determine solubility from calibration curve and dilution factor L 5. Calculation L->M

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While quantitative solubility data for 1,7-difluoro-2-heptanone is not yet established, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. The unique properties imparted by fluorine atoms suggest that its solubility behavior may be complex, highlighting the importance of empirical testing. The standardized methods outlined herein will enable researchers to generate high-quality, reproducible data, which is crucial for advancing the scientific and industrial applications of this compound.

References

A Comprehensive Guide to Quantum Chemical Calculations for 1,7-Difluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,7-Difluoroheptan-2-one is a halogenated ketone with a flexible seven-carbon chain. Its chemical behavior, reactivity, and spectroscopic properties are dictated by the interplay between the electron-withdrawing fluorine atoms, the polar carbonyl group, and the conformational flexibility of the alkyl chain. Quantum chemical calculations are indispensable for understanding these properties at a molecular level, providing insights that are crucial for applications in drug development and materials science. This guide outlines the theoretical background and a practical workflow for performing such calculations.

The presence of fluorine can significantly alter the physicochemical properties of organic molecules, including their metabolic stability and binding affinity to biological targets. Therefore, a detailed understanding of the conformational landscape and electronic structure of 1,7-difluoroheptan-2-one is of considerable interest.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size. The choice of the functional and basis set is critical for obtaining reliable results. For halogenated organic compounds, hybrid functionals such as B3LYP and M06-2X are often employed.[1][2] Pople-style basis sets like 6-31+G(d) or 6-311+G(d,p), which include polarization and diffuse functions, are generally recommended to accurately describe the electronic structure around the electronegative fluorine and oxygen atoms.

Computational Workflow

The theoretical investigation of 1,7-difluoroheptan-2-one involves a multi-step computational protocol, as illustrated below.

computational_workflow cluster_input Input Preparation cluster_conf_search Conformational Analysis cluster_dft_calc Quantum Chemical Calculations (DFT) cluster_output Data Analysis mol_structure Initial 3D Structure of 1,7-Difluoroheptan-2-one conf_search Conformational Search (e.g., Molecular Mechanics) mol_structure->conf_search Initial geometry low_energy_conformers Identification of Low-Energy Conformers conf_search->low_energy_conformers Potential energy surface scan geom_opt Geometry Optimization low_energy_conformers->geom_opt Candidate structures freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry electronic_props Electronic Property Calculation freq_calc->electronic_props Verified minimum energy structure thermo_data Thermodynamic Data (Gibbs Free Energy, Enthalpy) freq_calc->thermo_data spec_data Spectroscopic Data (IR, NMR) electronic_props->spec_data mo_analysis Molecular Orbital Analysis (HOMO, LUMO, ESP) electronic_props->mo_analysis

Figure 1: Computational workflow for 1,7-difluoroheptan-2-one.

Experimental Protocols: A Detailed Computational Approach

1. Conformational Analysis

Due to the flexible nature of the heptanone chain, 1,7-difluoroheptan-2-one can exist in numerous conformations. Identifying the global minimum energy conformer is a prerequisite for accurate calculations of its properties.

  • Protocol:

    • An initial 3D structure of 1,7-difluoroheptan-2-one is generated.

    • A systematic or stochastic conformational search is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94).

    • The resulting unique conformers within a specified energy window (e.g., 10 kcal/mol) above the lowest energy structure are then subjected to a more rigorous DFT optimization.

conformational_analysis initial_structure Initial Structure conf_search Conformational Search (Molecular Mechanics) initial_structure->conf_search conformers Multiple Conformers conf_search->conformers dft_opt DFT Geometry Optimization conformers->dft_opt global_min Global Minimum Energy Conformer dft_opt->global_min local_min Higher Energy Conformers dft_opt->local_min

Figure 2: Logical workflow for conformational analysis.

2. Geometry Optimization and Frequency Calculations

Each low-energy conformer identified must be optimized at the chosen level of theory to find the stationary point on the potential energy surface.

  • Protocol:

    • Geometry Optimization: The geometry of each conformer is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)). This process minimizes the energy of the molecule with respect to its atomic coordinates.

    • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and other thermodynamic data.

Data Presentation: Computational Parameters and Results

The results of the quantum chemical calculations can be summarized in tables for clarity and comparison.

Table 1: Recommended Computational Parameters

ParameterRecommended SettingRationale
Method Density Functional Theory (DFT)Good balance of accuracy and computational cost for this system size.
Functional B3LYP, M06-2XWidely used and validated for organic and halogenated compounds.[1][3]
Basis Set 6-31+G(d), 6-311+G(d,p)Includes polarization and diffuse functions for electronegative atoms.
Solvation Model PCM, SMD (with water or other relevant solvent)To simulate the effects of a solvent environment if applicable.

Table 2: Hypothetical Calculated Properties for Different Conformers

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Conformer A (Global Minimum) 0.002.85-7.50-0.806.70
Conformer B 1.253.10-7.55-0.786.77
Conformer C 2.502.50-7.60-0.756.85

Analysis of Molecular Properties

1. Electronic Properties and Reactivity

The electronic properties of 1,7-difluoroheptan-2-one provide insights into its reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. For 1,7-difluoroheptan-2-one, a negative potential is expected around the carbonyl oxygen, making it a site for electrophilic attack.

fmo_diagram cluster_levels homo HOMO (Highest Occupied Molecular Orbital) lumo LUMO (Lowest Unoccupied Molecular Orbital) homo->lumo Energy Gap (Reactivity Indicator) energy_gap energy_axis Energy lumo_level -0.80 eV homo_level -7.50 eV homo_level->homo lumo_level->lumo

Figure 3: Frontier Molecular Orbital (HOMO-LUMO) relationship.

2. Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties that can be compared with experimental data.

  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated can be used to predict the IR spectrum. The carbonyl (C=O) stretch is a characteristic peak that is sensitive to its electronic environment. The C-F stretching frequencies will also be prominent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Quantum chemical calculations, particularly using DFT, provide a powerful framework for a detailed investigation of 1,7-difluoroheptan-2-one. A systematic approach, starting with a thorough conformational analysis followed by accurate geometry optimization and property calculations, can elucidate its structural, electronic, and spectroscopic characteristics. This in-depth understanding is essential for researchers and professionals in drug development and materials science who are interested in leveraging the unique properties of fluorinated compounds. The computational protocols and data presented in this guide offer a solid foundation for such theoretical studies.

References

"discovery and history of 2-Heptanone, 1,7-difluoro-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organofluorine compounds are of significant interest in the pharmaceutical industry due to the unique physicochemical properties that the fluorine atom imparts to a molecule. These properties include increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. Fluorinated ketones, in particular, have emerged as a valuable class of compounds, often exhibiting potent and selective inhibitory activity against various enzymes. 1,7-difluoro-2-heptanone, with its difluorinated alkyl chain and a reactive ketone functional group, represents an intriguing scaffold for the design of novel therapeutic agents. This guide aims to provide a detailed technical resource on this compound, covering its known properties, a proposed synthetic route, and its potential in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1,7-difluoro-2-heptanone are summarized in the table below. This information is compiled from publicly available chemical databases.

PropertyValueSource
IUPAC Name 1,7-difluoroheptan-2-onePubChem
CAS Number 333-06-2PubChem
Beilstein Registry Number 1751959PubChem
Beilstein Handbook Reference 4-01-00-03320PubChem
Molecular Formula C₇H₁₂F₂OPubChem
Molecular Weight 150.17 g/mol PubChem
Canonical SMILES C(CCC(=O)CF)CCFPubChem
InChI InChI=1S/C7H12F2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2PubChem
InChIKey ONBDJQNIAOQQGT-UHFFFAOYSA-NPubChem

History of Discovery

Proposed Synthetic Pathway

In the absence of the original experimental protocol, a plausible multi-step synthesis of 1,7-difluoro-2-heptanone can be proposed based on modern synthetic methodologies for the introduction of fluorine and the formation of ketones. A potential route could start from a readily available diol, proceed through a di-brominated intermediate, and then undergo nucleophilic fluorination followed by oxidation.

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Nucleophilic Fluorination cluster_2 Step 3: Oxidation to Alcohol cluster_3 Step 4: Oxidation to Ketone A 1,7-Heptanediol B 1,7-Dibromoheptane A->B HBr/H₂SO₄ C 1,7-Difluoroheptane B->C KF, Phase-Transfer Catalyst D 1,7-Difluoro-2-heptanol C->D Selective Oxidation (e.g., microbial or catalytic) E 1,7-Difluoro-2-heptanone D->E PCC or Swern Oxidation G 1,7-Difluoro-2-heptanone 1,7-Difluoro-2-heptanone Target Enzyme (e.g., Protease) Target Enzyme (e.g., Protease) 1,7-Difluoro-2-heptanone->Target Enzyme (e.g., Protease) Covalent or Non-covalent Binding Inhibition of Biological Process Inhibition of Biological Process Target Enzyme (e.g., Protease)->Inhibition of Biological Process Therapeutic Effect Therapeutic Effect Inhibition of Biological Process->Therapeutic Effect

Methodological & Application

Application Notes and Protocols: Synthesis of α,α-Difluoroketones using Selectfluor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. α,α-Difluoroketones, in particular, are valuable building blocks in medicinal chemistry and materials science due to the unique electronic properties conferred by the gem-difluoro moiety adjacent to a carbonyl group. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a widely used electrophilic fluorinating agent due to its stability, ease of handling, and broad substrate scope.[1][2] This document provides detailed application notes and protocols for the synthesis of α,α-difluoroketones using Selectfluor, targeting researchers and professionals in drug development and organic synthesis.

Reaction Mechanism and Principles

The synthesis of α,α-difluoroketones using Selectfluor typically proceeds through the electrophilic fluorination of a ketone enol or enolate intermediate. The generally accepted mechanism involves the following key steps:

  • Enolization: The ketone substrate tautomerizes to its enol form or is converted to an enolate under basic conditions. This step is often the rate-determining step.

  • First Fluorination: The electron-rich double bond of the enol/enolate attacks the electrophilic fluorine atom of Selectfluor, leading to the formation of an α-monofluoroketone.

  • Second Enolization: The resulting α-monofluoroketone undergoes a second enolization.

  • Second Fluorination: The enol/enolate of the α-monofluoroketone reacts with a second equivalent of Selectfluor to yield the desired α,α-difluoroketone.

For substrates like 1,3-dicarbonyl compounds, the enol form is readily accessible, facilitating the reaction.[3][4] In other cases, the formation of more reactive intermediates, such as enamines, can be employed to achieve efficient difluorination.[5][6]

Reaction_Mechanism cluster_start Starting Materials cluster_enolization1 First Enolization cluster_fluorination1 First Fluorination cluster_enolization2 Second Enolization cluster_fluorination2 Second Fluorination Ketone Ketone Enol1 Enol/Enolate Ketone->Enol1 Tautomerization/Base Monofluoro α-Monofluoroketone Enol1->Monofluoro + Selectfluor1 Selectfluor Selectfluor1->Monofluoro Enol2 Enol/Enolate of Monofluoroketone Monofluoro->Enol2 Tautomerization/Base Difluoro α,α-Difluoroketone Enol2->Difluoro + Selectfluor2 Selectfluor Selectfluor2->Difluoro

Caption: General mechanism for the synthesis of α,α-difluoroketones.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the synthesis of α,α-difluoroketones from various starting materials using Selectfluor.

Table 1: Difluorination of 1,3-Dicarbonyl Compounds [4][7]

SubstrateEquivalents of SelectfluorSolventBaseTime (h)Temperature (°C)Yield (%)
Dibenzoylmethane3CH₃CN/H₂ONone128095
Acetylacetone3CH₃CN/H₂ONone88092
Ethyl acetoacetate3CH₃CN/H₂ONone108088
1,3-Cyclohexanedione3CH₃OH/CH₃CNTBAH0.17Microwave90
Dimedone3CH₃OH/CH₃CNTBAH0.17Microwave93

Table 2: Difluorination of Ketones via Enamines [5]

| Ketone Precursor | Amine | Solvent | Base | Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetophenone | Pyrrolidine | CH₃CN | Et₃N | 12 | 25 | 85 | | Propiophenone | Pyrrolidine | CH₃CN | Et₃N | 12 | 25 | 82 | | Cyclohexanone | Pyrrolidine | CH₃CN | Et₃N | 12 | 25 | 88 | | 1-Indanone | Pyrrolidine | CH₃CN | Et₃N | 12 | 25 | 90 |

Experimental Protocols

Below are detailed experimental protocols for key synthetic procedures.

Protocol 1: General Procedure for the Difluorination of 1,3-Dicarbonyl Compounds[4]

This protocol describes a practical and environmentally friendly method for the difluorination of 1,3-dicarbonyl compounds in an aqueous medium without the need for a catalyst or base.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Selectfluor (3.0 mmol, 1.06 g)

  • Acetonitrile (CH₃CN, 5 mL)

  • Water (H₂O, 5 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and a magnetic stir bar.

  • Add acetonitrile (5 mL) and water (5 mL) to the flask and stir the mixture to dissolve the substrate.

  • Add Selectfluor (3.0 mmol) to the solution in one portion.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluoro-1,3-dicarbonyl compound.

Protocol 2: Difluorination of Ketones via Enamine Intermediates[5]

This protocol outlines the synthesis of α,α-difluoroketones from their corresponding enamines, which are pre-formed from the ketone and a secondary amine.

Materials:

  • Ketone (1.0 mmol)

  • Pyrrolidine (1.2 mmol, 0.10 mL)

  • Toluene (10 mL)

  • Molecular sieves (4 Å)

  • Selectfluor (2.2 mmol, 0.78 g)

  • Acetonitrile (CH₃CN, 10 mL)

  • Triethylamine (Et₃N, 1.5 mmol, 0.21 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus (for enamine formation)

Procedure:

Part A: Enamine Formation

  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 mmol), pyrrolidine (1.2 mmol), and toluene (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine. The enamine is typically used in the next step without further purification.

Part B: Difluorination

  • Dissolve the crude enamine in acetonitrile (10 mL) in a 50 mL round-bottom flask.

  • Add triethylamine (1.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Selectfluor (2.2 mmol) portion-wise over 10 minutes with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with water (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α,α-difluoroketone.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow and the logical relationships between different synthetic strategies.

Experimental_Workflow Start Select Ketone Substrate Activated Activated Ketone? (e.g., 1,3-dicarbonyl) Start->Activated Simple Simple Ketone? Start->Simple Direct Direct Difluorination (Protocol 1) Activated->Direct Yes Enamine Enamine Formation (Protocol 2, Part A) Simple->Enamine Yes Workup Reaction Workup & Purification Direct->Workup Difluorination Difluorination of Enamine (Protocol 2, Part B) Enamine->Difluorination Difluorination->Workup Product α,α-Difluoroketone Workup->Product

Caption: Decision workflow for selecting a difluorination protocol.

Logical_Relationships cluster_substrate Substrate Type cluster_strategy Synthetic Strategy cluster_conditions Key Reaction Parameters cluster_outcome Reaction Outcome Substrate Ketone Substrate Strategy1 Direct Fluorination Substrate->Strategy1 Strategy2 Derivative Formation Substrate->Strategy2 Equivalents Equivalents of Selectfluor Strategy1->Equivalents Solvent Solvent System Strategy1->Solvent Base Presence/Absence of Base Strategy1->Base Temperature Reaction Temperature Strategy1->Temperature Strategy2->Equivalents Strategy2->Solvent Strategy2->Base Strategy2->Temperature Yield Yield of Difluorinated Product Equivalents->Yield Selectivity Selectivity (Mono- vs. Di-) Equivalents->Selectivity Solvent->Yield Base->Yield Temperature->Yield

Caption: Factors influencing the outcome of difluorination reactions.

Conclusion

Selectfluor is a versatile and efficient reagent for the synthesis of α,α-difluoroketones. The choice of reaction conditions and strategy depends heavily on the nature of the ketone substrate. For activated systems like 1,3-dicarbonyl compounds, direct difluorination under mild, often aqueous, conditions is highly effective. For less activated ketones, conversion to a more reactive intermediate such as an enamine is a successful approach. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize Selectfluor in their synthetic endeavors to access valuable difluorinated ketone building blocks.

References

Application Notes and Protocols for the Purification of 1,7-Difluoro-2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of recommended techniques for the purification of 1,7-difluoro-2-heptanone. Due to the limited availability of specific literature on this compound, the following protocols are based on established methods for the purification of fluorinated ketones and analogous molecules.[1][2][3][4] Optimization of these methods for the specific properties of 1,7-difluoro-2-heptanone is recommended.

Overview of Purification Strategies

The choice of purification method for 1,7-difluoro-2-heptanone will depend on the nature and quantity of impurities present in the crude product. Common impurities may include starting materials, reaction byproducts, and residual solvents. A multi-step purification approach is often necessary to achieve high purity.

A general workflow for the purification of 1,7-difluoro-2-heptanone can be visualized as follows:

Purification_Workflow cluster_main Purification Workflow for 1,7-Difluoro-2-heptanone Crude Product Crude Product Aqueous_Wash Aqueous Wash (e.g., Water, Brine) Crude Product->Aqueous_Wash Removal of water-soluble impurities Drying Drying of Organic Phase (e.g., MgSO4, Na2SO4) Aqueous_Wash->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Primary_Purification Primary Purification (Distillation or Column Chromatography) Solvent_Removal->Primary_Purification Fractional_Distillation Fractional Distillation Primary_Purification->Fractional_Distillation For volatile impurities Column_Chromatography Column Chromatography (Silica Gel) Primary_Purification->Column_Chromatography For non-volatile or closely boiling impurities Purity_Analysis Purity Analysis (GC-MS, NMR) Fractional_Distillation->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure 1,7-Difluoro-2-heptanone Purity_Analysis->Pure_Product

Caption: General purification workflow for 1,7-difluoro-2-heptanone.

Recommended Purification Techniques

Aqueous Work-up

An initial aqueous wash is often effective for removing water-soluble impurities such as salts and some polar starting materials.

Protocol:

  • Dissolve the crude 1,7-difluoro-2-heptanone in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water.

    • Saturated aqueous sodium bicarbonate solution (if acidic impurities are present).

    • Brine (saturated aqueous NaCl solution) to aid in the separation of layers.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Distillation

Distillation is a primary method for purifying liquids based on differences in boiling points. For fluorinated ketones, vacuum distillation is often preferred to avoid decomposition at high temperatures.

Protocol: Fractional Vacuum Distillation

  • Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Place the crude 1,7-difluoro-2-heptanone in the distillation flask along with a magnetic stir bar or boiling chips.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect fractions at a stable temperature, monitoring the purity of each fraction by a suitable analytical method (e.g., GC-MS or ¹⁹F NMR).

Column Chromatography

For the removal of non-volatile impurities or compounds with similar boiling points, silica gel column chromatography is a powerful technique.[1][3]

Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For Removing
Aqueous Wash Partitioning between aqueous and organic phasesSimple, fast, removes water-soluble impuritiesLimited to water-soluble impurities, requires subsequent dryingSalts, polar starting materials
Distillation Separation based on boiling point differencesEffective for large quantities, can remove volatile and non-volatile impuritiesRequires significant boiling point differences, potential for thermal decompositionSolvents, impurities with different boiling points
Column Chromatography Differential adsorption on a stationary phaseHigh resolution, separates compounds with similar boiling pointsCan be time-consuming, requires solvents, potential for sample loss on the columnIsomers, byproducts with similar volatility

Purity Assessment

The purity of 1,7-difluoro-2-heptanone fractions should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the presence of volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon skeleton.

    • ¹⁹F NMR: Particularly useful for fluorinated compounds to identify and quantify fluorine-containing impurities.[5][6] The chemical shifts in ¹⁹F NMR can provide valuable information about the electronic environment of the fluorine atoms.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ketone carbonyl group and C-F bonds.

The decision-making process for selecting a purification strategy can be outlined as follows:

Purification_Decision cluster_decision Decision Logic for Purification Strategy Crude_Analysis Initial Analysis of Crude Product (TLC, GC-MS, NMR) Impurity_Type Identify Major Impurities Crude_Analysis->Impurity_Type Water_Soluble Water-Soluble Impurities? Impurity_Type->Water_Soluble Aqueous_Wash Perform Aqueous Wash Water_Soluble->Aqueous_Wash Yes Boiling_Point Significant Boiling Point Difference from Impurities? Water_Soluble->Boiling_Point No Aqueous_Wash->Boiling_Point Distillation Proceed with Distillation Boiling_Point->Distillation Yes Chromatography Proceed with Column Chromatography Boiling_Point->Chromatography No Final_Analysis Final Purity Analysis Distillation->Final_Analysis Chromatography->Final_Analysis

Caption: Decision tree for selecting a purification strategy.

Safety Considerations

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle fluorinated compounds with care, as some can be toxic.

  • Be aware of the potential hazards of the solvents and reagents used in the purification process.

By following these guidelines and adapting the protocols to the specific characteristics of the crude product, researchers can effectively purify 1,7-difluoro-2-heptanone for use in further research and development.

References

Applications of 1,7-Difluoro-2-heptanone in Medicinal Chemistry: A Scoping Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,7-Difluoro-2-heptanone is a fluorinated organic compound with potential as a building block in the synthesis of novel therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. While specific, in-depth research on the direct applications of 1,7-difluoro-2-heptanone in medicinal chemistry is not extensively documented in publicly available literature, its chemical structure suggests several potential areas of exploration for drug discovery and development. This document outlines hypothetical, yet plausible, applications and theoretical experimental protocols based on the known reactivity of ketones and the common roles of fluorinated compounds in medicinal chemistry.

Application Notes

The unique structural features of 1,7-difluoro-2-heptanone, namely the terminal fluorine atom and the ketone functional group, make it a versatile scaffold for the synthesis of a variety of biologically active molecules.

1. Synthesis of Novel Enzyme Inhibitors:

The ketone moiety of 1,7-difluoro-2-heptanone can serve as a handle for the introduction of various pharmacophores. For instance, it can be a precursor for the synthesis of inhibitors of enzymes such as proteases, kinases, and dehydrogenases. The terminal fluoroalkyl chain can enhance binding to hydrophobic pockets within enzyme active sites and improve metabolic stability.

Potential Workflow for Inhibitor Synthesis:

1,7-Difluoro-2-heptanone 1,7-Difluoro-2-heptanone Intermediate_A Intermediate_A 1,7-Difluoro-2-heptanone->Intermediate_A Reaction 1 (e.g., Aldol Condensation) Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Reaction 2 (e.g., Reduction) Final_Inhibitor Final_Inhibitor Intermediate_B->Final_Inhibitor Reaction 3 (e.g., Coupling)

Caption: Synthetic workflow for developing enzyme inhibitors.

2. Development of Bio-imaging Agents:

The fluorine atoms in 1,7-difluoro-2-heptanone could be replaced with the radionuclide fluorine-18 (¹⁸F) to create positron emission tomography (PET) imaging agents. These agents could be designed to target specific receptors or enzymes, allowing for non-invasive visualization of biological processes in vivo.

Conceptual Pathway for PET Agent Synthesis:

cluster_synthesis Radiosynthesis cluster_application In Vivo Application Precursor Precursor Molecule (derived from 1,7-difluoro-2-heptanone) Fluorination Nucleophilic Fluorination with [¹⁸F]F⁻ Precursor->Fluorination Purification HPLC Purification Fluorination->Purification Final_PET_Agent ¹⁸F-labeled PET Agent Purification->Final_PET_Agent Administration Intravenous Administration Final_PET_Agent->Administration Imaging PET Imaging Administration->Imaging Data_Analysis Image Analysis Imaging->Data_Analysis

Caption: Workflow for PET agent development and use.

3. Building Block for Fluorinated Analogues of Known Drugs:

1,7-Difluoro-2-heptanone can be utilized to synthesize fluorinated analogues of existing drugs to improve their pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group, for example, is a known bioisostere for a hydroxyl group or a thiol group, and its introduction can lead to enhanced biological activity and stability.

Protocols

The following are hypothetical protocols for key experiments involving 1,7-difluoro-2-heptanone. These are based on standard organic chemistry techniques and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of a Chalcone Derivative

This protocol describes a base-catalyzed aldol condensation of 1,7-difluoro-2-heptanone with an aromatic aldehyde to form a chalcone, a common scaffold in medicinal chemistry.

Materials:

  • 1,7-Difluoro-2-heptanone

  • Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric Acid (HCl) (1 M)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,7-difluoro-2-heptanone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the NaOH solution (2.0 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination to Synthesize a Fluorinated Amine

This protocol details the conversion of the ketone to an amine, a key functional group in many pharmaceuticals.

Materials:

  • 1,7-Difluoro-2-heptanone

  • Ammonium Acetate or a primary amine

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

  • Methanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 1,7-difluoro-2-heptanone (1.0 eq) in methanol, add ammonium acetate (5-10 eq) or the desired primary amine (1.2 eq).

  • Add a few drops of glacial acetic acid to catalyze imine formation. Stir for 1-2 hours at room temperature.

  • Cool the reaction mixture to 0 °C and add NaBH₃CN (1.5 eq) or STAB (1.5 eq) portion-wise.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amine by column chromatography or distillation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a series of synthesized inhibitors derived from 1,7-difluoro-2-heptanone, targeting a hypothetical kinase.

Compound IDModification on 1,7-difluoro-2-heptanoneIC₅₀ (nM)Metabolic Stability (t½, min)
DFH-001 Aldol condensation with 4-aminobenzaldehyde15045
DFH-002 Reductive amination with piperazine8575
DFH-003 Wittig reaction to form a terminal alkene22030

Logical Relationship of Synthetic Steps:

Start 1,7-Difluoro-2-heptanone Ketone_Reactions Ketone Functionalization Start->Ketone_Reactions Aldol Aldol Condensation Ketone_Reactions->Aldol Reductive_Amination Reductive Amination Ketone_Reactions->Reductive_Amination Wittig Wittig Reaction Ketone_Reactions->Wittig Purification Purification (Chromatography) Aldol->Purification Reductive_Amination->Purification Wittig->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Activity Screening Characterization->Biological_Assay

Application Notes and Protocols for the Use of 1,7-Difluoro-2-heptanone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of the use of 1,7-difluoro-2-heptanone in the synthesis of bioactive molecules. The following application notes and protocols are therefore hypothetical and based on established principles of organic synthesis and medicinal chemistry, particularly the known reactivity of ketones and the common applications of fluorinated compounds in drug discovery.[1][2] These protocols are intended to serve as a guide for researchers and scientists interested in exploring the potential of this building block.

Introduction: The Potential of 1,7-Difluoro-2-heptanone in Medicinal Chemistry

Fluorinated organic compounds are of significant interest in drug discovery due to the unique properties conferred by fluorine atoms.[3][4] The introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[2] 1,7-Difluoro-2-heptanone is a bifunctional building block featuring a reactive ketone group and a terminally difluorinated alkyl chain. The ketone functionality serves as a versatile handle for a variety of chemical transformations to construct more complex molecular architectures.[5][6] The 1,7-difluoro arrangement offers the potential for creating molecules with unique conformational properties and metabolic profiles. The terminal difluoromethyl group, in particular, can act as a bioisostere for other functional groups and may block sites of oxidative metabolism.[7][8]

Hypothetical Synthetic Applications and Protocols

The ketone moiety of 1,7-difluoro-2-heptanone can be exploited in several classical and modern synthetic transformations to generate diverse scaffolds for biological screening.

Synthesis of Fluorinated Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry. 1,7-Difluoro-2-heptanone can serve as a precursor for the synthesis of various fluorinated heterocycles.

A plausible route to substituted furans involves the Paal-Knorr synthesis, starting with the formation of a 1,4-dicarbonyl compound from 1,7-difluoro-2-heptanone.

Experimental Protocol:

  • α-Bromination of 1,7-Difluoro-2-heptanone: To a solution of 1,7-difluoro-2-heptanone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone.

  • Kornblum Oxidation: Dissolve the crude α-bromo ketone in dimethyl sulfoxide (DMSO). Heat the solution to 100-120 °C for 2-3 hours. Cool the reaction to room temperature and pour into ice-water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the 1,4-dicarbonyl intermediate.

  • Cyclization to Furan: Dissolve the 1,4-dicarbonyl intermediate in toluene and add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution, dry the organic layer, and purify by column chromatography to obtain the desired furan derivative.

Hypothetical Reaction Scheme:

G A 1,7-Difluoro-2-heptanone B α-Bromo-1,7-difluoro-2-heptanone A->B NBS, p-TsOH C 1,7-Difluoroheptane-2,3-dione B->C DMSO, heat D Substituted Furan C->D Acid catalyst, heat

Caption: Paal-Knorr furan synthesis workflow.

Synthesis of Fluorinated Amines via Reductive Amination

Primary, secondary, and tertiary amines are common functionalities in bioactive molecules. Reductive amination offers a direct route to these compounds from 1,7-difluoro-2-heptanone.

Experimental Protocol:

  • To a solution of 1,7-difluoro-2-heptanone (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired fluorinated amine.

Hypothetical Reaction Scheme:

G A 1,7-Difluoro-2-heptanone B Imine/Iminium Intermediate A->B + Amine C Fluorinated Amine B->C + Reducing Agent Amine R1R2NH Amine->B ReducingAgent NaBH(OAc)3 ReducingAgent->B

Caption: Reductive amination workflow.

Data Presentation: Hypothetical Reaction Outcomes

As no experimental data for reactions with 1,7-difluoro-2-heptanone is available, the following table summarizes the expected outcomes for the proposed synthetic transformations based on analogous reactions in the literature.

Reactant Product Type Key Reagents Potential Yield Range (%) Notes
1,7-Difluoro-2-heptanoneα-Bromo ketoneNBS, p-TsOH70-90α-Bromination is generally efficient for ketones.
α-Bromo-1,7-difluoro-2-heptanone1,4-DicarbonylDMSO50-70Kornblum oxidation yields can be moderate.
1,4-Dicarbonyl intermediateSubstituted FuranAcid catalyst60-85Paal-Knorr cyclization is typically high-yielding.
1,7-Difluoro-2-heptanoneFluorinated AmineR₁R₂NH, NaBH(OAc)₃65-95Reductive amination is a robust and high-yielding reaction.

Signaling Pathways and Biological Activity

There is currently no information available regarding the biological activity of molecules derived from 1,7-difluoro-2-heptanone. Therefore, no signaling pathway diagrams can be provided. The exploration of the biological effects of such novel fluorinated compounds would be a valuable area for future research.

Conclusion

While the specific synthetic utility of 1,7-difluoro-2-heptanone has not yet been reported in the scientific literature, its structure suggests significant potential as a building block for novel bioactive molecules. The protocols and workflows presented here are intended to provide a foundation for researchers to begin exploring the chemistry of this interesting fluorinated ketone and to develop new compounds for evaluation in drug discovery programs. The presence of the terminal difluoroalkyl chain, in particular, may impart favorable pharmacokinetic properties to the resulting molecules.[7]

References

Application Notes and Protocols: [¹⁸F]1,7-Difluoro-2-heptanone as a Novel PET Imaging Tracer for Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a hypothetical application note and protocol for the evaluation of 1,7-difluoro-2-heptanone as a Positron Emission Tomography (PET) tracer. As of the current date, there is no published research on this specific compound for PET imaging. This document is intended to serve as a template and guide for the development and evaluation of new PET tracers, based on established methodologies in the field.

Application Notes

Introduction

[¹⁸F]1,7-difluoro-2-heptanone ([¹⁸F]DFH) is a novel, hypothetical PET tracer designed for the in vivo imaging of altered fatty acid metabolism, a hallmark of various pathologies, including cancer and cardiovascular diseases. The structure of [¹⁸F]DFH, a short-chain fluorinated ketone, is designed to mimic natural fatty acids, allowing it to be recognized and taken up by cells through fatty acid transport proteins. The presence of the fluorine-18 radiolabel enables non-invasive imaging and quantification of its biodistribution using PET.

Proposed Mechanism of Action

It is hypothesized that [¹⁸F]DFH is actively transported into cells via fatty acid transport proteins (FATPs) and CD36. Once inside the cell, unlike natural fatty acids which undergo β-oxidation, the fluorine atom at the 7-position is expected to inhibit this metabolic pathway, leading to intracellular trapping of the tracer. This metabolic trapping mechanism would provide a stable PET signal proportional to the rate of fatty acid uptake in tissues. The difluoro-substitution is intended to enhance metabolic stability and prevent defluorination in vivo.

Potential Applications

  • Oncology: Many tumors exhibit a high rate of fatty acid metabolism to support rapid proliferation and membrane synthesis. [¹⁸F]DFH PET imaging could be used to detect and stage such tumors, monitor therapeutic response to treatments targeting fatty acid metabolism, and differentiate between malignant and benign lesions.

  • Cardiology: The heart primarily relies on fatty acid oxidation for energy. In ischemic heart disease, the myocardium switches to glucose metabolism. [¹⁸F]DFH PET could be a valuable tool for assessing myocardial viability and detecting metabolic changes associated with heart failure.

  • Neurology: Altered lipid metabolism is implicated in various neurodegenerative diseases. [¹⁸F]DFH could potentially be used to study these metabolic changes in the brain.

Experimental Protocols

Synthesis of the Radiolabeling Precursor

A key step in the development of [¹⁸F]DFH is the synthesis of a suitable precursor for the efficient incorporation of Fluorine-18. A plausible precursor would be a molecule with a good leaving group at the 1-position of the heptanone backbone, such as a tosylate or mesylate.

Protocol for Synthesis of 1-tosyloxy-7-fluoro-2-heptanone:

  • Starting Material: 7-fluoro-1-hepten-2-ol.

  • Step 1: Oxidation. The secondary alcohol is oxidized to a ketone using a standard oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM).

  • Step 2: Hydroboration-Oxidation. The terminal alkene is converted to a primary alcohol using borane-tetrahydrofuran complex (BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).

  • Step 3: Tosylation. The resulting primary alcohol is reacted with tosyl chloride (TsCl) in the presence of a base like pyridine to yield the final precursor, 1-tosyloxy-7-fluoro-2-heptanone.

  • Purification: The final product is purified by column chromatography on silica gel.

G cluster_synthesis Precursor Synthesis Workflow start 7-fluoro-1-hepten-2-ol step1 Oxidation (PCC, DCM) start->step1 intermediate1 7-fluoro-1-hepten-2-one step1->intermediate1 step2 Hydroboration-Oxidation (1. BH3-THF; 2. H2O2, NaOH) intermediate1->step2 intermediate2 7-fluoro-1-hydroxy-2-heptanone step2->intermediate2 step3 Tosylation (TsCl, Pyridine) intermediate2->step3 end 1-tosyloxy-7-fluoro-2-heptanone step3->end G cluster_radiolabeling Radiolabeling of [¹⁸F]DFH start [¹⁸F]Fluoride step1 Activation with K222/K2CO3 start->step1 reaction Nucleophilic Substitution (DMF, 100°C, 15 min) step1->reaction precursor 1-tosyloxy-7-fluoro-2-heptanone precursor->reaction purification Semi-preparative HPLC reaction->purification end [¹⁸F]1,7-difluoro-2-heptanone purification->end G cluster_mechanism Proposed Cellular Uptake and Trapping of [¹⁸F]DFH extracellular [¹⁸F]DFH (Bloodstream) fatp FATP/CD36 extracellular->fatp membrane Cell Membrane intracellular [¹⁸F]DFH (Cytosol) fatp->intracellular Transport trapping Metabolic Trapping (Inhibition of β-oxidation) intracellular->trapping

Application Notes and Protocols for the Derivatization of 1,7-Difluoro-2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1,7-difluoro-2-heptanone, a versatile fluorinated ketone. The derivatization of this compound opens avenues for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of molecules, making these derivatives of particular interest for drug development.

Introduction to Derivatization Strategies

The carbonyl group of 1,7-difluoro-2-heptanone is the primary site for chemical modification. Several classical and modern organic reactions can be employed to introduce diverse functional groups, thereby creating a library of novel compounds. This document outlines protocols for the following key derivatization reactions:

  • Reductive Amination: Conversion of the ketone to a variety of primary, secondary, and tertiary amines.

  • Hydrazone and Oxime Formation: Synthesis of stable imine derivatives with potential biological activity.

  • Wittig Reaction: Transformation of the carbonyl group into a carbon-carbon double bond.

  • Enamine Formation: Creation of a nucleophilic enamine intermediate for further alkylation or acylation reactions.

  • Aldol Condensation: Carbon-carbon bond formation via the enolate of 1,7-difluoro-2-heptanone.

The terminal fluorine atom on the heptyl chain is generally stable under the described reaction conditions due to the high bond dissociation energy of the C-F bond.[1] However, harsh reaction conditions should be avoided to prevent potential side reactions.

Data Presentation: Summary of Expected Reactions and Products

The following table summarizes the expected outcomes for the derivatization of 1,7-difluoro-2-heptanone. Yields are estimates based on reactions with similar fluorinated ketones and may require optimization for this specific substrate.

Derivatization ReactionReagentsProduct Functional GroupExpected Yield (%)Key Considerations
Reductive Amination Amine (R-NH₂), NaBH₃CN or NaBH(OAc)₃Secondary Amine60-85pH control is crucial for imine formation and reduction.[2][3]
Hydrazone Formation Hydrazine (H₂NNH₂) or substituted hydrazineHydrazone80-95The reaction is typically acid-catalyzed.[4]
Oxime Formation Hydroxylamine (NH₂OH)Oxime85-95Can be performed under mild, solvent-free conditions.[5][6]
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)Alkene50-80The reactivity of the ylide is a key factor; stabilized ylides may give lower yields with ketones.[7][8]
Enamine Formation Secondary amine (e.g., pyrrolidine), acid catalystEnamine70-90Requires removal of water to drive the equilibrium.[9][10]
Aldol Condensation Aldehyde or Ketone, base or acid catalystβ-Hydroxy ketone40-70Self-condensation is possible; crossed aldol reactions require careful selection of reactants.[11]

Mandatory Visualizations

Logical Workflow for Derivatization of 1,7-Difluoro-2-heptanone

cluster_reactions Derivatization Reactions cluster_products Product Classes start 1,7-Difluoro-2-heptanone reductive_amination Reductive Amination start->reductive_amination hydrazone_formation Hydrazone Formation start->hydrazone_formation oxime_formation Oxime Formation start->oxime_formation wittig_reaction Wittig Reaction start->wittig_reaction enamine_formation Enamine Formation start->enamine_formation aldol_condensation Aldol Condensation start->aldol_condensation amines Amines reductive_amination->amines hydrazones Hydrazones hydrazone_formation->hydrazones oximes Oximes oxime_formation->oximes alkenes Alkenes wittig_reaction->alkenes enamines Enamines (Intermediates) enamine_formation->enamines beta_hydroxy_ketones β-Hydroxy Ketones aldol_condensation->beta_hydroxy_ketones further_reactions further_reactions enamines->further_reactions Further Reactions (e.g., Alkylation)

Caption: Derivatization pathways for 1,7-difluoro-2-heptanone.

Signaling Pathway for Reductive Amination

ketone 1,7-Difluoro-2-heptanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Primary Amine (R-NH2) amine->hemiaminal imine Imine Intermediate hemiaminal->imine - H2O product Secondary Amine Product imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

Caption: Reaction mechanism of reductive amination.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the conversion of 1,7-difluoro-2-heptanone to a secondary amine using a primary amine and sodium cyanoborohydride.[2][12][13]

Materials:

  • 1,7-Difluoro-2-heptanone

  • Primary amine (e.g., benzylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1,7-difluoro-2-heptanone (1.0 eq) and the primary amine (1.2 eq) in methanol.

  • Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add saturated aqueous NaHCO₃ solution to neutralize the acid and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrazone Formation

This protocol details the synthesis of a hydrazone derivative from 1,7-difluoro-2-heptanone.[14][4][15]

Materials:

  • 1,7-Difluoro-2-heptanone

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (EtOH)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 1,7-difluoro-2-heptanone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the pure hydrazone.

Protocol 3: Oxime Formation

This protocol describes a straightforward method for the synthesis of an oxime from 1,7-difluoro-2-heptanone.[5][16][17]

Materials:

  • 1,7-Difluoro-2-heptanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or sodium acetate

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 1,7-difluoro-2-heptanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and ethanol.

  • Add pyridine or sodium acetate (1.5 eq) as a base to neutralize the HCl.

  • Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase to yield the oxime product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 4: Wittig Reaction

This protocol outlines the conversion of 1,7-difluoro-2-heptanone to an alkene using a phosphonium ylide.[7][18]

Materials:

  • A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1,7-Difluoro-2-heptanone

  • Schlenk flask or oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon)

  • Syringes for transfer of reagents

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.05 eq) to the suspension. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of 1,7-difluoro-2-heptanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Protocol 5: Enamine Formation

This protocol describes the formation of an enamine, a versatile intermediate for further C-C bond-forming reactions.[19][20]

Materials:

  • 1,7-Difluoro-2-heptanone

  • A secondary amine (e.g., pyrrolidine)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Round-bottom flask with a Dean-Stark apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,7-difluoro-2-heptanone (1.0 eq), the secondary amine (1.5 eq), and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude enamine can often be used in the next step without further purification. If purification is required, it can be attempted by vacuum distillation.

Protocol 6: Aldol Condensation

This protocol provides a general procedure for the base-catalyzed aldol condensation of 1,7-difluoro-2-heptanone with an aldehyde.[11][21][22]

Materials:

  • 1,7-Difluoro-2-heptanone

  • An aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH) or lithium diisopropylamide (LDA) for a directed aldol reaction

  • Ethanol or THF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 1,7-difluoro-2-heptanone (1.0 eq) and the aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH (10%) dropwise with vigorous stirring.

  • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as indicated by TLC.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the β-hydroxy ketone. The product may undergo spontaneous or induced dehydration to the α,β-unsaturated ketone.

References

Application Note & Protocol: Scale-Up Synthesis of 1,7-Difluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the fluorine atom. The synthesis of specifically fluorinated aliphatic ketones, such as 1,7-difluoroheptan-2-one, presents a multi-step challenge requiring careful selection of reagents and reaction conditions to ensure high yield and purity on a larger scale. This document outlines a robust, four-step synthetic pathway for the scale-up production of 1,7-difluoroheptan-2-one, commencing from the commercially available starting material, 7-hydroxyheptan-2-one. The described protocol employs a protection-fluorination-deprotection-fluorination sequence, utilizing scalable and manageable reagents and procedures.

Proposed Synthetic Pathway

The synthesis of 1,7-difluoroheptan-2-one is proposed to proceed via the following four steps:

  • Protection of the Ketone: The ketone functionality of 7-hydroxyheptan-2-one is selectively protected as a cyclic ketal using ethylene glycol. Acetals are stable under the basic and nucleophilic conditions of the subsequent fluorination step.[1][2][3]

  • Fluorination of the Primary Alcohol: The terminal hydroxyl group of the protected intermediate is converted to a fluoride using a deoxofluorinating agent such as Deoxo-Fluor. Deoxo-Fluor is chosen for its higher thermal stability compared to DAST, a crucial factor for scale-up safety.[4][5][6]

  • Deprotection of the Ketal: The ketal protecting group is removed via acid-catalyzed hydrolysis to regenerate the ketone functionality, yielding 7-fluoroheptan-2-one.[7][8][9]

  • α-Fluorination of the Ketone: The final step involves the electrophilic fluorination at the α-position of the ketone using Selectfluor to afford the target molecule, 1,7-difluoroheptan-2-one.[10][11]

Experimental Protocols

Step 1: Protection of 7-hydroxyheptan-2-one

This procedure protects the ketone as a cyclic ketal.

Table 1: Reagents and Conditions for Ketal Protection

ParameterValue
Reactant 7-hydroxyheptan-2-one
Reagent Ethylene glycol (1.2 equiv.)
Catalyst p-Toluenesulfonic acid (0.05 equiv.)
Solvent Toluene
Temperature Reflux (with Dean-Stark trap)
Reaction Time 4-6 hours
Typical Yield 90-95%

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 7-hydroxyheptan-2-one (1.0 equiv.), toluene (2 mL per gram of starting material), ethylene glycol (1.2 equiv.), and p-toluenesulfonic acid (0.05 equiv.).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-(5-hydroxypentyl)-2-methyl-1,3-dioxolane.

Step 2: Fluorination of 2-(5-hydroxypentyl)-2-methyl-1,3-dioxolane

This step converts the terminal alcohol to an alkyl fluoride.

Table 2: Reagents and Conditions for Deoxofluorination

ParameterValue
Reactant 2-(5-hydroxypentyl)-2-methyl-1,3-dioxolane
Reagent Deoxo-Fluor (1.5 equiv.)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 75-85%

Protocol:

  • Dissolve 2-(5-hydroxypentyl)-2-methyl-1,3-dioxolane (1.0 equiv.) in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add Deoxo-Fluor (1.5 equiv.) to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(5-fluoropentyl)-2-methyl-1,3-dioxolane.

Step 3: Deprotection of 2-(5-fluoropentyl)-2-methyl-1,3-dioxolane

This procedure removes the ketal protecting group to yield 7-fluoroheptan-2-one.

Table 3: Reagents and Conditions for Ketal Deprotection

ParameterValue
Reactant 2-(5-fluoropentyl)-2-methyl-1,3-dioxolane
Reagent 2M Hydrochloric Acid
Solvent Acetone/Water (10:1)
Temperature Room temperature
Reaction Time 1-2 hours
Typical Yield 90-98%

Protocol:

  • Dissolve 2-(5-fluoropentyl)-2-methyl-1,3-dioxolane (1.0 equiv.) in a mixture of acetone and water (10:1).

  • Add 2M hydrochloric acid (2.0 equiv.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 7-fluoroheptan-2-one.

Step 4: α-Fluorination of 7-fluoroheptan-2-one

This final step introduces the second fluorine atom at the C1 position.

Table 4: Reagents and Conditions for α-Fluorination

ParameterValue
Reactant 7-fluoroheptan-2-one
Reagent Selectfluor (1.1 equiv.)
Solvent Acetonitrile
Temperature Room temperature
Reaction Time 12-18 hours
Typical Yield 60-70%

Protocol:

  • Dissolve 7-fluoroheptan-2-one (1.0 equiv.) in acetonitrile in a round-bottom flask.

  • Add Selectfluor (1.1 equiv.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain 1,7-difluoroheptan-2-one.

Visualization of the Synthetic Workflow

Scale_Up_Synthesis Start 7-Hydroxyheptan-2-one Step1 Step 1: Ketal Protection Start->Step1 Ethylene Glycol, p-TsOH Intermediate1 2-(5-Hydroxypentyl)-2-methyl-1,3-dioxolane Step1->Intermediate1 Step2 Step 2: Deoxofluorination Intermediate1->Step2 Deoxo-Fluor Intermediate2 2-(5-Fluoropentyl)-2-methyl-1,3-dioxolane Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 HCl (aq) Intermediate3 7-Fluoroheptan-2-one Step3->Intermediate3 Step4 Step 4: α-Fluorination Intermediate3->Step4 Selectfluor End 1,7-Difluoroheptan-2-one Step4->End

Caption: Synthetic workflow for 1,7-difluoroheptan-2-one.

References

Application Note: Analytical Methods for the Detection and Quantification of 1,7-Difluoro-2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,7-Difluoro-2-heptanone is a fluorinated organic compound of interest in various fields, including medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules.[1] Accurate and reliable analytical methods are therefore crucial for its detection and quantification in different matrices to support research, development, and quality control. This document provides a detailed overview of potential analytical methods, including a generalized protocol for quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Approaches

Several analytical techniques can be employed for the analysis of 1,7-difluoro-2-heptanone, leveraging its chemical properties as a halogenated ketone. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification vs. quantitative determination).

The standard for the analysis of organohalogens is typically gas chromatography (GC) coupled with a selective detector.[2] Commonly used detectors for halogenated compounds include:

  • Electron Capture Detector (ECD): Known for its high sensitivity to halogenated compounds.[3]

  • Mass Spectrometry (MS): Offers high selectivity and sensitivity, providing structural information for compound identification.[2]

  • Halogen-Specific Detector (XSD): Provides high selectivity for halogenated compounds, reducing interference from non-halogenated matrix components.[4]

For structural confirmation and analysis of fluorinated ketones, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool.[5][6] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or MS detection may also be applicable, especially for samples in biological matrices.[1][7]

Experimental Protocol: Quantification of 1,7-Difluoro-2-heptanone by GC-MS

This protocol describes a general method for the quantification of 1,7-difluoro-2-heptanone in a solution, which can be adapted for various sample matrices.

1. Materials and Reagents

  • 1,7-Difluoro-2-heptanone standard

  • High-purity solvent (e.g., ethyl acetate, hexane)

  • Internal standard (e.g., a structurally similar halogenated compound not present in the sample)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (if sample cleanup is required)

2. Instrumentation

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Capillary GC column suitable for halogenated compounds (e.g., 6% cyanopropylphenyl with 94% dimethylpolysiloxane stationary phase).[8]

3. Standard Preparation

  • Prepare a stock solution of 1,7-difluoro-2-heptanone in the chosen solvent.

  • Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations.

  • Add a constant concentration of the internal standard to each calibration standard and sample.

4. Sample Preparation

  • Liquid Samples: If the sample is in a compatible solvent, it may be injected directly after the addition of the internal standard. For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

  • Solid Samples: An appropriate extraction method should be developed to isolate the analyte from the solid matrix.

  • Biological Matrices: Protein precipitation followed by liquid-liquid or solid-phase extraction is a common approach.

  • After extraction, the organic phase should be dried over anhydrous sodium sulfate.[3] The extract may need to be concentrated to achieve the desired sensitivity.[2]

5. GC-MS Parameters (Example)

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 1,7-difluoro-2-heptanone.

6. Data Analysis

  • Create a calibration curve by plotting the ratio of the peak area of 1,7-difluoro-2-heptanone to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 1,7-difluoro-2-heptanone in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes hypothetical performance data for the proposed GC-MS method, based on typical values for the analysis of halogenated organic compounds.[8]

ParameterExpected Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.03 - 3 µg/L
Precision (%RSD) < 10%
Recovery 85 - 110%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Matrix (e.g., Biological Fluid, Environmental Sample) Extraction Extraction (LLE or SPE) Sample->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of 1,7-difluoro-2-heptanone.

Signaling Pathway (Logical Relationship of Analytical Techniques)

analytical_techniques cluster_separation Separation Techniques cluster_detection Detection Methods cluster_structural_analysis Structural Analysis Analyte 1,7-Difluoro-2-heptanone GC Gas Chromatography (GC) Analyte->GC HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC NMR Nuclear Magnetic Resonance (NMR) (¹⁹F NMR) Analyte->NMR MS Mass Spectrometry (MS) GC->MS ECD Electron Capture Detector (ECD) GC->ECD XSD Halogen-Specific Detector (XSD) GC->XSD HPLC->MS UV_Vis UV-Vis Detector HPLC->UV_Vis

Caption: Analytical techniques for 1,7-difluoro-2-heptanone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,7-difluoro-2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 1,7-difluoro-2-heptanone is not well-documented in publicly available scientific literature. The following troubleshooting guide and FAQs are based on established principles of organic chemistry and plausible synthetic routes. The proposed methodologies are intended to serve as a starting point for researchers and may require significant optimization.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the main challenges in synthesizing 1,7-difluoro-2-heptanone? The primary challenge is the selective introduction of two fluorine atoms at specific, non-equivalent positions (C1 and C7). This requires a multi-step synthesis with careful selection of fluorinating agents and protection strategies to avoid side reactions such as over-fluorination or elimination.
Which proposed synthetic route is likely to be more successful? Route 1 (ω-Fluorination followed by α-Fluorination) is likely more straightforward as the initial nucleophilic fluorination at the C7 position is generally a robust reaction. The subsequent α-fluorination of the ketone can then be performed using well-established electrophilic fluorinating agents. Route 2 (Assembly from Fluorinated Building Blocks) may offer better control over the placement of the fluorine atoms but could be more complex in terms of the number of steps and availability of starting materials.
What are the key safety precautions to consider? Many fluorinating agents are toxic and corrosive. For example, electrophilic fluorinating agents like Selectfluor™ should be handled with care in a well-ventilated fume hood.[1][2] Reactions involving hydrogen fluoride or its complexes require specialized equipment and training.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
How can I confirm the identity and purity of the final product? A combination of analytical techniques is recommended. ¹H, ¹³C, and ¹⁹F NMR spectroscopy will be crucial for confirming the structure and the positions of the fluorine atoms. Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity and identify any byproducts. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
What are potential side reactions to be aware of? Common side reactions include the formation of di-fluorinated products at the α-position, elimination reactions leading to unsaturated ketones, and rearrangement reactions.[2][4] The choice of base and reaction temperature is critical to minimize these unwanted pathways.

Troubleshooting Guides

Route 1: ω-Fluorination followed by α-Fluorination

This route involves first introducing the fluorine at the C7 position of a suitable precursor, followed by the formation of the ketone and subsequent α-fluorination.

Workflow Diagram for Route 1

A 7-bromo-2-heptanone B Nucleophilic Fluorination (e.g., KF, AgF) A->B Step 1 C 7-fluoro-2-heptanone B->C F Side Product: Elimination (alkene) B->F D α-Fluorination (e.g., Selectfluor™) C->D Step 2 E 1,7-difluoro-2-heptanone D->E G Side Product: 1,1-difluoro-7-fluoro-2-heptanone D->G

A proposed workflow for the synthesis of 1,7-difluoro-2-heptanone via Route 1.

Troubleshooting for Step 1: Nucleophilic Fluorination of 7-bromo-2-heptanone

ProblemPossible Cause(s)Suggested Solution(s)
Low conversion to 7-fluoro-2-heptanone - Incomplete reaction. - Low reactivity of the fluorinating agent. - Poor solubility of the fluorinating agent.- Increase reaction time and/or temperature. - Use a more reactive fluorinating agent (e.g., silver fluoride (AgF) or a phase-transfer catalyst with potassium fluoride (KF)). - Use a polar aprotic solvent like DMF or DMSO to improve solubility.
Formation of elimination products (e.g., 6-hepten-2-one) - The reaction conditions are too harsh (high temperature). - The base used is too strong.- Lower the reaction temperature. - Use a milder fluorinating agent or a spray-dried, anhydrous KF.
Difficulty in purifying the product - The product has a similar boiling point to the starting material.- Use column chromatography on silica gel for purification.

Troubleshooting for Step 2: α-Fluorination of 7-fluoro-2-heptanone

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of 1,7-difluoro-2-heptanone - Inefficient enolate formation. - The fluorinating agent is not reactive enough.- Ensure the use of an appropriate base (e.g., NaH, LDA) to form the enolate before adding the fluorinating agent. - Use a highly reactive electrophilic fluorinating agent like Selectfluor™.[1][5]
Formation of 1,1-difluoro-7-fluoro-2-heptanone - The reaction conditions favor di-fluorination. - Use of excess fluorinating agent.- Carefully control the stoichiometry of the fluorinating agent (use close to 1 equivalent).[2] - Add the fluorinating agent slowly at a low temperature.
Reaction does not go to completion - The enolate is not stable under the reaction conditions.- Use a stronger base to ensure complete enolate formation. - Consider an alternative method, such as fluorination of a silyl enol ether intermediate.
Route 2: Assembly from Fluorinated Building Blocks

This approach involves coupling two smaller molecules that already contain fluorine atoms.

Workflow Diagram for Route 2

A Fluorinated Building Block 1 (e.g., 5-fluoropentyl bromide) C Coupling Reaction (e.g., Grignard or organocuprate) A->C Formation of organometallic reagent B Fluorinated Building Block 2 (e.g., fluoroacetyl chloride) B->C D 1,7-difluoro-2-heptanone C->D E Side Product: Homocoupling of Grignard reagent C->E F Side Product: Over-addition to ketone C->F

A proposed workflow for the synthesis of 1,7-difluoro-2-heptanone via Route 2.

Troubleshooting for Coupling Reaction

ProblemPossible Cause(s)Suggested Solution(s)
Failure to form the desired product - The organometallic reagent (e.g., Grignard) is not forming. - The coupling reaction is not proceeding.- Ensure anhydrous conditions for the formation of the organometallic reagent. - Activate the magnesium for Grignard formation if necessary. - Consider using an organocuprate reagent, which is generally less reactive and more selective for coupling with acyl chlorides.
Formation of homocoupled products - The organometallic reagent is reacting with the starting halide.- Add the organometallic reagent slowly to the acyl chloride at a low temperature.
Formation of tertiary alcohol (over-addition) - The ketone product is more reactive than the starting acyl chloride.- Use a less reactive organometallic reagent like an organocuprate. - Perform the reaction at a very low temperature.

Experimental Protocols (General Methodologies)

General Protocol for Nucleophilic Fluorination of an Alkyl Halide (as in Route 1, Step 1)

  • Dry the alkyl halide and a polar aprotic solvent (e.g., DMF, acetonitrile) over molecular sieves.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add spray-dried potassium fluoride (2-3 equivalents).

  • Add the dry solvent and the alkyl halide (1 equivalent).

  • If using a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), add it at this stage (0.1 equivalents).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

General Protocol for Electrophilic α-Fluorination of a Ketone (as in Route 1, Step 2)

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the ketone (1 equivalent) in a dry, aprotic solvent (e.g., THF, acetonitrile).[2]

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong base (e.g., LDA or NaHMDS, 1.1 equivalents) to form the enolate. Stir for 30-60 minutes at this temperature.

  • In a separate flask, dissolve the electrophilic fluorinating agent (e.g., Selectfluor™, 1.1 equivalents) in a dry, aprotic solvent.[5]

  • Slowly add the solution of the fluorinating agent to the enolate solution at the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation Template

Researchers can use the following table to log and compare their experimental data for each step of the synthesis.

Route & Step Starting Material(s) Reagents & Conditions Reaction Time (h) Yield (%) Purity (%) Notes / Observations
1.1 7-bromo-2-heptanoneKF, 18-crown-6, MeCN, 80°C
1.2 7-fluoro-2-heptanoneLDA, Selectfluor™, THF, -78°C to rt
2.1 5-fluoropentyl bromide, fluoroacetyl chlorideMg, then CuI, THF, -78°C
User Data
User Data

References

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 2-Heptanone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fluorination of 2-heptanone precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the α-fluorination of 2-heptanone precursors?

A1: The most common method for the α-fluorination of ketones like 2-heptanone precursors is electrophilic fluorination using an N-F type reagent.[1] Among these, Selectfluor® (F-TEDA-BF4) is a widely used, commercially available reagent known for its user-friendly, mild, and stable nature. Alternative methods include using other N-F reagents like N-Fluorobenzenesulfonimide (NFSI).

Q2: How can I control the regioselectivity of fluorination in an unsymmetrical ketone like a 2-heptanone precursor?

A2: Controlling regioselectivity is a significant challenge in the fluorination of unsymmetrical ketones.[2] The position of fluorination is influenced by the stability of the enolate or enol intermediate. Strategies to control regioselectivity include the use of specific catalysts, such as primary amine functionalized Cinchona alkaloids, which can provide excellent regio- and chemoselective control.[3][4][5] Palladium-catalyzed reactions have also been shown to achieve high regioselectivity in the fluorination of ketones.[6][7]

Q3: What are the common side reactions to look out for during the fluorination of 2-heptanone precursors?

A3: Common side reactions include difluorination, where two fluorine atoms are added to the same α-carbon, and hydration of the ketone. Difluorination can be a significant issue, especially when the enol is readily formed.[8] Overfluorination can also occur, leading to polyfluorinated products.[9] Additionally, C-H oxygenation can sometimes be observed as a side reaction.[9]

Q4: What are the typical solvents and temperatures used for fluorination with Selectfluor®?

A4: Acetonitrile is a commonly used solvent for fluorination reactions with Selectfluor®.[8] Other solvents such as methanol can also be employed and may offer advantages in terms of regioselectivity.[10] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate.[8]

Q5: How do I monitor the progress of my fluorination reaction?

A5: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹⁹F NMR), and Gas Chromatography-Mass Spectrometry (GC-MS). ¹⁹F NMR is particularly useful for directly observing the formation of the fluorinated product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. The ketone substrate is unreactive due to steric hindrance or electronic effects.[8]2. The enol or enolate intermediate is not forming efficiently.1. Increase the reaction temperature and/or reaction time.2. Consider using a stronger base or a catalyst to promote enolization.3. For unreactive ketones, using a directing group strategy with a palladium catalyst can be effective.[6][7]
Formation of Difluorinated Product The monofluorinated product is more reactive than the starting material, leading to a second fluorination. This is more common when the enol form is readily accessible.[8]1. Carefully control the stoichiometry of the fluorinating agent; use only a slight excess (e.g., 1.1 equivalents).2. Lower the reaction temperature to reduce the rate of the second fluorination.3. Monitor the reaction closely and stop it once the desired monofluorinated product is formed.
Poor Regioselectivity The unsymmetrical ketone has two possible sites for fluorination, and both are similarly reactive.1. Employ a catalyst system known to direct regioselectivity, such as a primary amine functionalized Cinchona alkaloid or a palladium-based catalyst.[3][4][5][7]2. Modify the substrate to introduce a directing group that favors fluorination at the desired position.
Product Decomposition during Purification The α-fluoroketone product may be unstable under the purification conditions (e.g., on silica gel).1. Minimize the time the product spends on the silica gel column.2. Use a less acidic stationary phase for chromatography, such as neutral alumina.3. Consider alternative purification methods like distillation or recrystallization if applicable.
Difficulty in Removing Byproducts The byproducts from the fluorinating reagent (e.g., the reduced form of Selectfluor®) can be difficult to separate from the desired product.1. Perform an aqueous workup to remove water-soluble byproducts.2. Utilize fluorous chemistry techniques if the product has a high fluorine content, allowing for separation based on solubility in fluorous solvents.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for Electrophilic Fluorination of Ketones

Fluorinating AgentSubstrate TypeCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Selectfluor®Cyclic KetonesNoneAcetonitrileRT - Reflux10 - 9620 - 77[8]
Selectfluor®Acyclic KetonesSDSWaterRT-Good[10][12]
NFSICyclic KetonesCinchona Alkaloid---High[4][5]
Selectfluor®Acyclic KetonesBenzil (photocatalyst)MeCNRT14up to 85

Experimental Protocols

Protocol 1: General Procedure for the α-Fluorination of a 2-Heptanone Precursor using Selectfluor®

  • Reaction Setup: To a solution of the 2-heptanone precursor (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.1 mmol, 1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or ¹⁹F NMR at regular intervals. If the reaction is sluggish, the temperature can be gradually increased to reflux.

  • Workup: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Regioselective α-Fluorination using an Organocatalyst

  • Catalyst Preparation: In a dry flask, dissolve the Cinchona alkaloid-based primary amine catalyst (0.1 mmol, 10 mol%) in the chosen solvent (e.g., toluene).

  • Reaction Setup: Add the 2-heptanone precursor (1.0 mmol) to the catalyst solution. Cool the mixture to the desired temperature (e.g., -20 °C).

  • Addition of Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., NFSI, 1.1 mmol) portion-wise over a period of 30 minutes.

  • Reaction and Monitoring: Allow the reaction to stir at the specified temperature, monitoring its progress by TLC or NMR.

  • Workup and Purification: Upon completion, perform an aqueous workup and purify the product by column chromatography as described in Protocol 1.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-Heptanone Precursor in Solvent add_reagent Add Fluorinating Agent (e.g., Selectfluor®) start->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor Progress (TLC, NMR) stir->monitor quench Quench Reaction with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolate Pure α-Fluorinated Product chromatography->product

Caption: A general experimental workflow for the fluorination of 2-heptanone precursors.

Troubleshooting_Fluorination cluster_low_conversion Troubleshooting Low Conversion cluster_selectivity Improving Regioselectivity cluster_side_products Minimizing Side Products start Start Fluorination Reaction check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature/Time check_conversion->increase_temp Yes check_selectivity Poor Regioselectivity? check_conversion->check_selectivity No increase_temp->start add_catalyst Add Enolization Catalyst add_catalyst->start change_reagent Change Fluorinating Agent change_reagent->start use_organocatalyst Use Regioselective Catalyst check_selectivity->use_organocatalyst Yes check_side_products Side Products Observed? check_selectivity->check_side_products No use_organocatalyst->start modify_substrate Modify Substrate with Directing Group modify_substrate->start control_stoichiometry Control Reagent Stoichiometry check_side_products->control_stoichiometry Yes end Successful Fluorination check_side_products->end No control_stoichiometry->start lower_temp Lower Reaction Temperature lower_temp->start

Caption: A decision tree for troubleshooting common issues in fluorination reactions.

References

Technical Support Center: Synthesis of 1,7-difluoro-2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,7-difluoro-2-heptanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1,7-difluoro-2-heptanone?

Q2: What are the expected side reactions during the synthesis of 1,7-difluoro-2-heptanone?

The primary side reactions are highly dependent on the chosen synthetic route and fluorinating agent. For deoxofluorination reactions (e.g., using DAST), potential side reactions include:

  • Elimination: Formation of unsaturated products (alkenes) is a common side reaction, particularly with secondary alcohols or where steric hindrance is a factor.

  • Rearrangement: Carbocationic rearrangements, such as Wagner-Meerwein rearrangements, can occur, leading to isomeric products.

  • Incomplete reaction: Monofluorination at either the 1- or 7-position, resulting in 1-fluoro-7-hydroxy-2-heptanone or 7-fluoro-1-hydroxy-2-heptanone.

  • Over-fluorination: Although less common for deoxofluorination of alcohols, reaction with the ketone moiety could potentially lead to the formation of a gem-difluoride at the 2-position under harsh conditions.

If using electrophilic fluorinating agents (e.g., Selectfluor®) on an enolate precursor, potential side reactions include:

  • Polyfluorination: Introduction of more than one fluorine atom at the α-position to the carbonyl group (the 1- and 3-positions).

  • Reaction at the wrong position: If the substrate has other enolizable positions, fluorination could occur there.

Q3: How can I purify the final product, 1,7-difluoro-2-heptanone?

Purification of fluorinated ketones typically involves standard organic chemistry techniques. Column chromatography on silica gel is a common method for separating the desired product from non-polar byproducts and starting materials. The choice of eluent would need to be optimized, likely a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Distillation under reduced pressure could also be a viable purification method, depending on the boiling point of 1,7-difluoro-2-heptanone and the volatility of the impurities.

Troubleshooting Guides

Problem 1: Low or no yield of the desired 1,7-difluoro-2-heptanone.
Possible Cause Suggested Solution
Inactive fluorinating agentUse a fresh batch of the fluorinating agent. Some reagents, like DAST, can decompose upon storage.
Unsuitable reaction temperatureOptimize the reaction temperature. Deoxofluorination reactions are often started at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.
Poor solubility of the substrateChoose a solvent in which the starting material is fully soluble.
Steric hindrance around the reaction sitesConsider using a less bulky fluorinating agent if steric hindrance is a suspected issue.
Incompatible functional groups in the substrateEnsure that the starting material does not contain functional groups that are sensitive to the fluorinating agent (e.g., unprotected acids or aldehydes).
Problem 2: Formation of multiple products observed by TLC or GC-MS.
Possible Cause Suggested Solution
Elimination side reactionsUse a milder fluorinating agent or lower the reaction temperature. The choice of a non-polar solvent can sometimes suppress elimination.
Rearrangement of carbocation intermediatesEmploy a fluorinating agent that proceeds through an S(_N)2-like mechanism to minimize carbocation formation.
Incomplete fluorinationIncrease the stoichiometry of the fluorinating agent and/or prolong the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Competing reactions at other sitesProtect other reactive functional groups in the starting material before the fluorination step.

Quantitative Data Summary

Note: As no specific experimental data for the synthesis of 1,7-difluoro-2-heptanone was found, this table presents hypothetical data based on typical fluorination reactions of similar substrates.

Parameter Hypothetical Value Notes
Yield of 1,7-difluoro-2-heptanone 30-50%Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions.
Purity after chromatography >95%Achievable with careful column chromatography.
Major Impurity 1 Monofluorinated intermediateResulting from incomplete reaction.
Major Impurity 2 Elimination byproductStructure will depend on the specific precursor used.

Experimental Protocols

Disclaimer: The following is a generalized, hypothetical protocol for the synthesis of 1,7-difluoro-2-heptanone via deoxofluorination of 1,7-dihydroxy-2-heptanone. This protocol should be adapted and optimized based on laboratory experience and safety considerations.

Synthesis of 1,7-difluoro-2-heptanone from 1,7-dihydroxy-2-heptanone

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,7-dihydroxy-2-heptanone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

  • Addition of Fluorinating Agent: Slowly add a solution of diethylaminosulfur trifluoride (DAST) (2.2 eq) in anhydrous DCM to the cooled solution via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for one hour, and then slowly warm to room temperature. Continue stirring at room temperature for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)) at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., 5% to 20% ethyl acetate in hexanes) to afford the pure 1,7-difluoro-2-heptanone.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway cluster_purification Purification A 1,7-dihydroxy-2-heptanone B DAST in DCM, -78°C to RT A->B Reactant C Crude Product Mixture B->C Reaction D Quenching (NaHCO3) C->D E Extraction (DCM) D->E F Column Chromatography E->F G Pure 1,7-difluoro-2-heptanone F->G

Caption: Hypothetical workflow for the synthesis and purification of 1,7-difluoro-2-heptanone.

side_reactions Start 1,7-dihydroxy-2-heptanone DesiredProduct 1,7-difluoro-2-heptanone Start->DesiredProduct Desired Pathway (Deoxofluorination) SideProduct1 Monofluorinated Intermediates Start->SideProduct1 Incomplete Reaction SideProduct2 Elimination Products (Alkenes) Start->SideProduct2 Elimination SideProduct3 Rearrangement Products Start->SideProduct3 Rearrangement

Caption: Potential side reactions in the synthesis of 1,7-difluoro-2-heptanone.

Technical Support Center: Managing Hydration of Difluorinated Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluorinated ketones. The information provided is intended to help manage the common challenge of ketone hydration during synthesis and workup procedures.

Frequently Asked Questions (FAQs)

Q1: Why are my difluorinated ketones hydrating?

The presence of two fluorine atoms on the α-carbon significantly increases the electrophilicity of the adjacent carbonyl carbon. This heightened electrophilicity makes the ketone highly susceptible to nucleophilic attack by water, leading to the formation of a stable gem-diol, also known as a hydrate. This equilibrium often favors the hydrate form, especially in the presence of moisture.[1][2]

Q2: How can I detect and quantify the extent of hydration?

The most effective method for detecting and quantifying the ketone-hydrate equilibrium is through the use of ¹⁹F NMR spectroscopy.[3][4] The ketone and its corresponding hydrate will exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for the determination of their relative concentrations by integrating the respective peaks.[5] ¹H NMR can also be used, but the signals may be less resolved.

Q3: Can I prevent hydrate formation during the reaction and workup?

While completely preventing hydration can be challenging, minimizing exposure to water is key. Here are some preventative measures:

  • Use anhydrous solvents and reagents: Ensure all solvents and starting materials are rigorously dried before use.

  • Perform reactions under an inert atmosphere: Working under nitrogen or argon can help to exclude atmospheric moisture.

  • Anhydrous workup: If possible, perform a non-aqueous workup. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product and minimize contact time. Follow immediately with a drying agent.

  • Maintain a moisture-free environment for storage: Store the final product over a desiccant or in a desiccator to prevent hydration over time.[2]

Troubleshooting Guides

Problem 1: My difluorination reaction with Selectfluor® is incomplete or shows side products.
  • Possible Cause 1: Inappropriate reaction time.

    • Solution: Monitor the reaction progress by TLC or ¹⁹F NMR. Some fluorinations require extended reaction times, occasionally overnight, to reach full conversion.[2]

  • Possible Cause 2: Unsuitable solvent.

    • Solution: Acetonitrile (MeCN) is a commonly used solvent for Selectfluor® reactions. However, be aware that Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[6] Ensure your chosen solvent is compatible.

  • Possible Cause 3: Formation of monofluorinated byproduct.

    • Solution: In some cases, monofluorination may occur. While difluorinated products can often be separated from monofluorinated ones, optimizing the stoichiometry of Selectfluor® (using a slight excess for difluorination) may be necessary.[7]

  • Possible Cause 4: Basic conditions are not optimal.

    • Solution: While some fluorinations of active methylene compounds require a base to form the enolate, others can proceed without a base, especially with 1,3-dicarbonyl compounds in MeCN.[2] If using a base, its strength and stoichiometry can be critical and may need optimization to avoid side reactions.

Problem 2: My ¹⁹F NMR spectrum is complex and difficult to interpret.
  • Possible Cause 1: Presence of both ketone and hydrate.

    • Solution: As discussed in the FAQs, you are likely observing both the desired ketone and its hydrate. The presence of two distinct ¹⁹F signals is indicative of this equilibrium. For confirmation, you can try acquiring the spectrum in a rigorously anhydrous NMR solvent (e.g., freshly dried CDCl₃) which may shift the equilibrium towards the ketone form.

  • Possible Cause 2: Presence of regioisomers or diastereomers.

    • Solution: If the difluorinated ketone is chiral or has complex stereochemistry, you may be observing signals for different stereoisomers. 2D NMR techniques, such as ¹⁹F-¹⁹F COSY, can help to elucidate the connectivity and identify the different species present.[8]

  • Possible Cause 3: Unidentified byproducts.

    • Solution: In addition to the ketone and hydrate, other signals may correspond to unreacted starting material, monofluorinated intermediates, or other side products. Compare the spectrum to that of your starting material and consider the possibility of other reactions occurring under your conditions.

Problem 3: I have isolated the hydrate and need to convert it back to the ketone.
  • Solution: The equilibrium between the ketone and its hydrate is reversible. To convert the hydrate back to the ketone, water must be removed from the system.[6][9] This can be achieved through several methods outlined in the experimental protocols below.

Quantitative Data on Hydration

Carbonyl CompoundKhyd
Formaldehyde2 x 10³
Acetaldehyde1.06
Acetone2 x 10⁻³
Hexafluoroacetone1.2 x 10⁶

Data compiled from various sources. As illustrated by hexafluoroacetone, the presence of fluorine atoms dramatically increases the hydration equilibrium constant.

Experimental Protocols

Protocol 1: General Synthesis of α,α-Difluoro-1,3-dicarbonyls using Selectfluor®

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Selectfluor® (1.1 to 2.2 equivalents) in anhydrous acetonitrile (MeCN).

  • Reaction: Slowly add the 1,3-dicarbonyl compound (1 equivalent) to the stirred solution.

  • Monitoring: Cap the flask and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or ¹⁹F NMR at regular intervals. If the reaction is sluggish, gentle heating (e.g., 50-70 °C) can be applied. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, remove the MeCN under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water to remove unreacted Selectfluor® and other water-soluble byproducts. To minimize hydration of the product, use a minimal amount of water and perform the washes quickly. Using brine for the final wash can help to reduce the amount of dissolved water in the organic phase.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Protocol 2: Dehydration of a Difluorinated Ketone Hydrate via Azeotropic Distillation

This method is effective for removing water from a stable hydrate.

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Solvent and Reagents:

    • Place the hydrated difluorinated ketone in the round-bottom flask.

    • Add a solvent that forms a low-boiling azeotrope with water and in which water is immiscible (e.g., toluene, benzene, or cyclohexane). The volume of the solvent should be sufficient to fully dissolve the compound and allow for efficient reflux.

  • Distillation:

    • Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap.

    • As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the organic solvent will overflow and return to the distillation flask.

  • Completion and Isolation:

    • Continue the azeotropic distillation until no more water collects in the trap.

    • Allow the apparatus to cool to room temperature.

    • Remove the solvent under reduced pressure to yield the anhydrous difluorinated ketone.

Protocol 3: Dehydration using a Drying Agent

For smaller scales or thermally sensitive compounds, direct drying can be employed.

  • Dissolution: Dissolve the hydrated difluorinated ketone in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane).

  • Drying: Add a generous portion of a powerful drying agent, such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å).[7]

  • Stirring: Stir the suspension for several hours. For very stable hydrates, this may require overnight stirring.

  • Isolation: Filter off the drying agent and wash it with a small amount of the anhydrous solvent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the anhydrous ketone. Monitor for re-hydration from atmospheric moisture during this step.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve Selectfluor® in anhydrous MeCN react Add 1,3-dicarbonyl Stir at RT or heat prep->react monitor Monitor by TLC or ¹⁹F NMR react->monitor concentrate1 Remove MeCN monitor->concentrate1 Reaction complete dissolve Dissolve in organic solvent concentrate1->dissolve wash Aqueous wash dissolve->wash dry Dry with anhydrous salt wash->dry concentrate2 Concentrate dry->concentrate2 purify Column chromatography or recrystallization concentrate2->purify

References

Technical Support Center: Synthesis of 1,7-Difluoro-2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,7-difluoro-2-heptanone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,7-difluoro-2-heptanone, particularly via a two-step process involving the synthesis of 1,7-dichloro-2-heptanone followed by halogen exchange fluorination.

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of 1,7-dichloro-2-heptanone to product 1. Inactive or insufficient fluorinating agent (e.g., KF). 2. Presence of moisture in the reaction. 3. Low reaction temperature. 4. Inefficient phase-transfer catalyst.1. Use freshly dried, finely powdered KF. Increase the molar excess of KF. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition. 4. Ensure the phase-transfer catalyst (e.g., 18-crown-6) is of high purity and used at the correct loading. Consider screening other catalysts like tetrabutylammonium fluoride (TBAF).
Formation of elimination byproducts (e.g., unsaturated ketones) 1. Reaction temperature is too high. 2. The base (fluoride source) is too strong or concentrated.1. Reduce the reaction temperature. 2. Use a milder fluorinating agent or a spray-dried KF with lower basicity.
Formation of hydroxy-substituted byproducts Presence of water in the reaction mixture.Rigorously dry all solvents and reagents. Use molecular sieves to remove trace amounts of water.
Incomplete reaction (mixture of starting material, mono-fluorinated, and di-fluorinated product) 1. Insufficient reaction time. 2. Insufficient amount of fluorinating agent.1. Extend the reaction time and monitor by GC-MS or ¹⁹F NMR. 2. Increase the equivalents of the fluorinating agent.
Difficulty in purifying the final product 1. Close boiling points of the product and byproducts. 2. Thermal instability of the product during distillation.1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient). 2. Purify using vacuum distillation at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 1,7-difluoro-2-heptanone?

A common and practical approach is a two-step synthesis. The first step involves the synthesis of 1,7-dichloro-2-heptanone from commercially available starting materials. The second step is a halogen exchange fluorination (a Finkelstein-type reaction) where the chlorine atoms are replaced by fluorine using a fluoride salt.[1]

Q2: Which fluorinating agents are recommended for the halogen exchange step?

Potassium fluoride (KF) is a widely used and cost-effective fluorinating agent for this type of transformation. For enhanced reactivity, spray-dried KF or the use of a phase-transfer catalyst like 18-crown-6 is recommended. Other fluoride sources like cesium fluoride (CsF) or silver(I) fluoride (AgF) can also be used, often providing higher yields but at a greater cost.

Q3: How can I minimize the formation of byproducts?

Minimizing byproducts primarily involves strict control over reaction conditions. Key factors include:

  • Anhydrous Conditions: The presence of water can lead to the formation of hydroxy-byproducts. All solvents, reagents, and glassware must be thoroughly dried.

  • Temperature Control: Overheating can promote elimination reactions. It is crucial to maintain the optimal reaction temperature.

  • Inert Atmosphere: Performing the reaction under nitrogen or argon prevents side reactions with atmospheric oxygen and moisture.

Q4: What analytical techniques are best for monitoring the reaction progress?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to monitor the disappearance of the starting material and the appearance of the product and any byproducts. For reactions involving fluorine, ¹⁹F NMR spectroscopy is also highly informative for tracking the formation of the C-F bonds.

Q5: What are the typical yields for the synthesis of 1,7-difluoro-2-heptanone?

Yields for the synthesis of fluorinated ketones can be variable, often ranging from low to moderate.[2] For the halogen exchange fluorination step, yields can typically range from 40% to 70%, depending on the purity of the starting materials and the optimization of reaction conditions.

Data Presentation

Table 1: Effect of Fluorinating Agent and Catalyst on Yield

EntryFluorinating AgentCatalystTemperature (°C)Time (h)Yield (%)
1KF (2.5 eq)None1202435
2KF (2.5 eq)18-crown-6 (0.1 eq)1001865
3CsF (2.2 eq)None1001672
4AgF (2.2 eq)None801258

Table 2: Influence of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile802455
2DMF1001868
3Sulfolane1201275
4Toluene1102440

Experimental Protocols

Protocol 1: Synthesis of 1,7-dichloro-2-heptanone

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 5-chloro-1-pentene (10.0 g, 97.5 mmol) and dry dichloromethane (DCM, 50 mL).

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. In the dropping funnel, place a solution of chloroacetyl chloride (12.1 g, 107.2 mmol) in dry DCM (20 mL). Add the chloroacetyl chloride solution dropwise to the stirred solution of 5-chloro-1-pentene over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to afford 1,7-dichloro-2-heptanone.

Protocol 2: Synthesis of 1,7-difluoro-2-heptanone via Halogen Exchange
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add spray-dried potassium fluoride (5.7 g, 98.1 mmol) and 18-crown-6 (1.3 g, 4.9 mmol).

  • Addition of Reagents: Add a solution of 1,7-dichloro-2-heptanone (9.0 g, 49.0 mmol) in anhydrous acetonitrile (40 mL).

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 24 hours. Monitor the reaction progress by GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,7-difluoro-2-heptanone.

Visualizations

SynthesisWorkflow start Starting Materials: 5-chloro-1-pentene Chloroacetyl Chloride step1 Step 1: Synthesis of 1,7-dichloro-2-heptanone start->step1 intermediate Intermediate: 1,7-dichloro-2-heptanone step1->intermediate step2 Step 2: Halogen Exchange Fluorination intermediate->step2 product Final Product: 1,7-difluoro-2-heptanone step2->product reagents Reagents: Potassium Fluoride 18-crown-6 reagents->step2

Caption: Synthetic workflow for 1,7-difluoro-2-heptanone.

TroubleshootingFlowchart start Low Yield of 1,7-difluoro-2-heptanone check_conversion Check Conversion by GC-MS or 19F NMR start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 80% high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion > 80% cause1 Inactive/Insufficient Fluorinating Agent low_conversion->cause1 cause2 Moisture Present low_conversion->cause2 cause3 Low Temperature low_conversion->cause3 purification_issue Purification Issues high_conversion->purification_issue solution1 Use fresh, dry KF; Increase equivalents cause1->solution1 solution2 Use anhydrous reagents/solvents cause2->solution2 solution3 Increase reaction temperature cause3->solution3 distillation_loss Loss during distillation purification_issue->distillation_loss chromatography_loss Co-elution during chromatography purification_issue->chromatography_loss solution4 Use vacuum distillation distillation_loss->solution4 solution5 Optimize chromatography conditions chromatography_loss->solution5

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Purification of 1,7-difluoro-2-heptanone by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,7-difluoro-2-heptanone using chromatography.

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic purification of 1,7-difluoro-2-heptanone.

Issue 1: Poor Separation of 1,7-difluoro-2-heptanone from Impurities

If you are observing overlapping peaks or a complete lack of separation between your target compound and impurities, consider the following solutions:

  • Optimize the Mobile Phase: The polarity of the solvent system is crucial for good separation on a silica gel column.[1][2][3] Since 1,7-difluoro-2-heptanone is a ketone, a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[4][5]

    • Too Little Separation (High Rf): If your compound and impurities are eluting too quickly with the solvent front, decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.

    • Too Much Retention (Low Rf): If your compound is sticking to the column and not eluting, increase the mobile phase polarity by adding more of the polar solvent.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases.

    • Fluorinated Phases: These phases can offer different selectivity for fluorinated compounds compared to standard C8 or C18 columns.[6][7] They can be particularly useful for enhancing the retention and separation of organofluorine compounds.[7][8]

    • Reversed-Phase Chromatography: Using a C8 or C18 column with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative, especially if the impurities have significantly different polarities.[6][9][10]

  • Check Column Packing: An improperly packed column can lead to channeling and poor separation.[11] Ensure the silica gel is packed evenly without any air bubbles or cracks.[11][12]

Issue 2: Decomposition of 1,7-difluoro-2-heptanone on the Column

Fluorinated ketones can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[13][14]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to add a small amount of triethylamine (e.g., 1%) to the mobile phase.

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good alternative to prevent the decomposition of acid-sensitive compounds.

    • Florisil®: This is a magnesium silicate gel that is less acidic than silica gel and can be used for the purification of sensitive compounds.[13]

  • Minimize Contact Time: A faster flow rate during flash chromatography can reduce the time the compound spends on the stationary phase, potentially minimizing decomposition.

Issue 3: Low Yield of Purified 1,7-difluoro-2-heptanone

A low recovery of your target compound after chromatography can be due to several factors:

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. This can sometimes be addressed by using a more polar mobile phase or by switching to a less active stationary phase as described above.

  • Decomposition: As mentioned previously, decomposition on the column will lead to a lower yield.[13][14]

  • Co-elution with Impurities: If the separation is not optimal, a significant portion of your product might be in mixed fractions that are discarded, leading to a lower isolated yield. Further optimization of the separation is necessary in this case.

  • Improper Sample Loading: Overloading the column can lead to broad peaks and poor separation, which can result in lower yields of pure fractions.[11] A general guideline is to use a silica gel mass that is 30-100 times the mass of the crude sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of 1,7-difluoro-2-heptanone on silica gel?

A good starting point for a moderately polar ketone like 1,7-difluoro-2-heptanone is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity based on the results of your thin-layer chromatography (TLC) analysis.[4]

Q2: How can I monitor the separation during column chromatography?

Thin-layer chromatography (TLC) is the most common method to monitor the progress of your column chromatography.[3][4] Collect fractions as the mobile phase elutes from the column and spot them on a TLC plate to identify which fractions contain your desired compound and to assess their purity.

Q3: Can I use reversed-phase chromatography for the purification of 1,7-difluoro-2-heptanone?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a viable option.[6][10] This technique separates compounds based on their hydrophobicity. A typical mobile phase would be a gradient of acetonitrile or methanol in water.[8] Fluorinated compounds can sometimes exhibit unique retention behaviors on reversed-phase columns.[6]

Q4: My compound is not UV-active. How can I detect it in the fractions?

If your compound does not absorb UV light, you can use a variety of staining techniques on your TLC plates to visualize the spots. Common stains include potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde, which react with many organic compounds upon heating.

Quantitative Data Summary

The following tables provide a summary of typical parameters used in chromatographic purifications relevant to fluorinated ketones.

Table 1: Typical Silica Gel Chromatography Parameters

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications.[15]
Mobile Phase Hexane/Ethyl Acetate GradientStart with low polarity (e.g., 95:5) and increase the proportion of ethyl acetate.
Sample Load 1-3% of silica gel weightOverloading can lead to poor separation.[11]
Flow Rate Varies with column sizeFor flash chromatography, a higher flow rate is used to minimize purification time.

Table 2: Alternative Stationary Phases

Stationary PhaseTypical Use CaseMobile Phase Examples
Fluorinated Silica Gel Enhanced separation of fluorinated compounds.[6][7]Methanol/Water, Acetonitrile/Water.[7]
Alumina (Neutral/Basic) Purification of acid-sensitive compounds.Hexane/Ethyl Acetate, Dichloromethane/Methanol.
C18 Reversed-Phase Silica Separation based on hydrophobicity.[6]Acetonitrile/Water, Methanol/Water.[9]

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed.[3] Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 1,7-difluoro-2-heptanone in a minimal amount of the mobile phase or a slightly more polar solvent and carefully apply it to the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity as needed to move your compound down the column.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,7-difluoro-2-heptanone.

Visualizations

TroubleshootingWorkflow Troubleshooting Chromatography of 1,7-difluoro-2-heptanone cluster_poor_sep Solutions for Poor Separation cluster_decomposition Solutions for Decomposition cluster_low_yield Solutions for Low Yield start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes decomposition Decomposition problem->decomposition Yes low_yield Low Yield problem->low_yield Yes success Successful Purification problem->success No optimize_mp Optimize Mobile Phase poor_sep->optimize_mp change_sp Change Stationary Phase poor_sep->change_sp repack Repack Column poor_sep->repack deactivate Deactivate Silica decomposition->deactivate alt_sp Use Alternative SP decomposition->alt_sp fast_flow Increase Flow Rate decomposition->fast_flow check_adsorption Check Adsorption low_yield->check_adsorption check_decomp Check Decomposition low_yield->check_decomp optimize_sep_yield Optimize Separation low_yield->optimize_sep_yield check_loading Check Sample Loading low_yield->check_loading

Caption: Troubleshooting workflow for chromatography issues.

StationaryPhaseSelection Stationary Phase Selection Logic start Start silica_gel Try Standard Silica Gel start->silica_gel is_stable Is the compound stable on silica? silica_gel->is_stable good_sep Is separation adequate? is_stable->good_sep Yes deactivated_silica Use Deactivated Silica is_stable->deactivated_silica No alumina Try Alumina (Neutral/Basic) is_stable->alumina No success Purification Successful good_sep->success Yes fluorinated_phase Consider Fluorinated Phase good_sep->fluorinated_phase No reversed_phase Try Reversed-Phase (C8/C18) good_sep->reversed_phase No deactivated_silica->good_sep alumina->good_sep fluorinated_phase->success reversed_phase->success

Caption: Decision tree for selecting the right stationary phase.

References

"stability issues of 1,7-difluoro-2-heptanone in different media"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,7-difluoro-2-heptanone. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential stability issues during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a gradual decrease in the concentration of my 1,7-difluoro-2-heptanone stock solution in protic solvents like methanol or water over time. What could be the cause?

A1: 1,7-Difluoro-2-heptanone, like other ketones with electron-withdrawing groups, can be susceptible to hydrate or hemiketal formation in the presence of protic solvents. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water or alcohols.

Troubleshooting Steps:

  • Solvent Selection: If your experimental conditions permit, consider using aprotic solvents such as acetonitrile, THF, or dichloromethane for stock solutions and reaction media.

  • Anhydrous Conditions: When using protic solvents is unavoidable, ensure you are using anhydrous grade solvents and minimize exposure to atmospheric moisture. Store solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Fresh Solutions: Prepare fresh solutions immediately before use whenever possible.

Q2: My reaction mixture containing 1,7-difluoro-2-heptanone and a basic reagent (e.g., an amine, hydroxide) is showing multiple new peaks on my LC-MS/GC-MS. What is happening?

A2: Ketones with alpha-hydrogens are susceptible to base-catalyzed reactions such as aldol condensation or Favorskii rearrangement. The presence of a fluorine atom on the C1 carbon can make the alpha-hydrogens on the C3 carbon more acidic and thus more easily removed by a base, leading to enolate formation and subsequent side reactions.

Troubleshooting Steps:

  • Base Strength: Use the mildest base possible that can achieve the desired transformation.

  • Temperature Control: Perform the reaction at lower temperatures to minimize side reactions.

  • Slow Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Protecting Groups: If the ketone functionality is not involved in the desired reaction, consider protecting it (e.g., as a ketal) before introducing the basic reagent.

dot

G Troubleshooting Logic for Basic Media Instability start Multiple Peaks Observed in Basic Media check_base Is a strong base necessary? start->check_base mild_base Use a milder base (e.g., K2CO3 instead of NaOH) check_base->mild_base No check_temp Is the reaction run at elevated temperature? check_base->check_temp Yes mild_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_addition Is the base added all at once? check_temp->check_addition No lower_temp->check_addition slow_addition Use slow, controlled addition of the base check_addition->slow_addition Yes protect Consider protecting the ketone group check_addition->protect No slow_addition->protect end Improved Reaction Specificity protect->end

Caption: Troubleshooting workflow for base-mediated decomposition.

Q3: I am running a reaction under acidic conditions and notice decomposition of my starting material. Is 1,7-difluoro-2-heptanone unstable in acid?

A3: Strong acidic conditions can promote the enolization of ketones, which can lead to unforeseen side reactions.[1] While generally more stable in acidic than basic media, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.

Troubleshooting Steps:

  • Acid Strength and Concentration: Use the minimum concentration of acid required for your reaction. Opt for weaker acids if possible.

  • Reaction Time and Temperature: Monitor the reaction closely and minimize both the reaction time and temperature.

  • Aqueous vs. Anhydrous Acid: In some cases, anhydrous acidic conditions may be less prone to certain side reactions compared to aqueous acids.

Stability Data Summary

The following tables summarize hypothetical stability data for 1,7-difluoro-2-heptanone in various media to serve as a guideline for experimental design.

Table 1: Stability in Common Solvents at Room Temperature (25°C) over 48 hours

SolventInitial Concentration (mM)Concentration after 48h (mM)% Degradation
Acetonitrile10.09.91%
Dichloromethane10.09.91%
Methanol10.09.55%
Water10.09.28%

Table 2: Stability in Aqueous Solutions at Different pH values at Room Temperature (25°C) over 24 hours

pHBuffer SystemInitial Concentration (mM)Concentration after 24h (mM)% Degradation
3.0Citrate5.04.92%
5.0Acetate5.04.92%
7.4Phosphate5.04.84%
9.0Borate5.04.216%
11.0Carbonate5.03.138%

Experimental Protocols

Protocol 1: General Procedure for Assessing Solvent Stability

This protocol outlines a general method for determining the stability of 1,7-difluoro-2-heptanone in a given solvent.

dot

G Workflow for Solvent Stability Assessment prep_stock Prepare a 10 mM stock solution of 1,7-difluoro-2-heptanone in the test solvent. aliquot Aliquot the solution into several sealed vials. prep_stock->aliquot time_zero Immediately analyze a t=0 sample by GC-MS or LC-MS. aliquot->time_zero incubate Incubate the remaining vials at a controlled temperature (e.g., 25°C). aliquot->incubate time_points Withdraw aliquots at predetermined time points (e.g., 6, 12, 24, 48 hours). incubate->time_points analyze Analyze each aliquot by GC-MS or LC-MS. time_points->analyze quantify Quantify the remaining 1,7-difluoro-2-heptanone and any degradation products. analyze->quantify G ketone 1,7-Difluoro-2-heptanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ protonated_ketone->ketone - H+ enol Enol Intermediate protonated_ketone->enol - H+ (from C3) enol->protonated_ketone + H+ (at C3) G ketone 1,7-Difluoro-2-heptanone enolate Enolate Anion ketone->enolate + Base, - H+ (from C3) enolate->ketone + H+ side_products Side Products (e.g., Aldol Adduct) enolate->side_products + Electrophile

References

"preventing decomposition of 1,7-difluoroheptan-2-one during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage and handling of 1,7-difluoroheptan-2-one to minimize decomposition and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 1,7-difluoroheptan-2-one decomposition?

A1: Decomposition of 1,7-difluoroheptan-2-one, an α-fluoroketone, can be indicated by several observations:

  • Discoloration: A change from a colorless liquid to a yellow or brownish hue.

  • Formation of Precipitate: The appearance of solid material in the liquid.

  • Inconsistent Experimental Results: Unexpected outcomes in your reactions or assays can be a significant indicator of reactant degradation.

  • Changes in Spectroscopic Data: Alterations in NMR, IR, or Mass Spectrometry data compared to a fresh sample.

Q2: What is the likely decomposition pathway for 1,7-difluoroheptan-2-one?

A2: As an α-fluoroketone, 1,7-difluoroheptan-2-one is susceptible to decomposition pathways common to this class of compounds. One significant pathway is hydrodefluorination, the cleavage of the C-F bond. The presence of moisture, light, and trace amounts of acids or bases can catalyze this degradation. The molecule may also be prone to self-condensation or polymerization, especially under non-optimal storage conditions.

Q3: What are the recommended storage conditions for 1,7-difluoroheptan-2-one?

A3: To ensure the long-term stability of 1,7-difluoroheptan-2-one, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer that is not subject to frequent temperature fluctuations.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent reactions with atmospheric oxygen and moisture.

  • Container: Use chemically resistant containers. Teflon® (PTFE), fluorinated ethylene propylene (FEP), or fluorinated polyethylene (FLPE) are excellent choices. Borosilicate glass vials with PTFE-lined caps are also suitable.

  • Light: Protect from light by using amber-colored vials or by storing the container in a dark place.

Q4: Can I store 1,7-difluoroheptan-2-one in a standard laboratory refrigerator?

A4: While refrigeration is better than room temperature, a standard laboratory refrigerator (+4°C) may not be sufficient for long-term stability. For extended storage, a freezer (-20°C or colder) is strongly recommended to minimize the rate of potential decomposition reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 1,7-difluoroheptan-2-one.

Issue Possible Cause Recommended Action
Inconsistent or poor results in my experiment. Decomposition of 1,7-difluoroheptan-2-one.1. Verify Purity: Analyze the stored sample using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities or degradation products. 2. Use a Fresh Sample: If possible, compare the results with those obtained using a newly purchased or freshly synthesized batch of the compound. 3. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ A3).
The compound has developed a yellow color. This is a common sign of decomposition.1. Assess Suitability: Depending on the sensitivity of your application, the material may no longer be suitable for use. 2. Purification (with caution): Attempting to purify the compound by distillation or chromatography may lead to further decomposition. If purification is necessary, it should be done under controlled conditions (low temperature, inert atmosphere) and the purified product should be used immediately.
I need to store a solution of 1,7-difluoroheptan-2-one. The choice of solvent can impact stability.1. Solvent Selection: Use a dry, aprotic solvent. 2. Storage of Solution: Store the solution under the same recommended conditions as the neat compound (low temperature, inert atmosphere, protected from light). 3. Short-Term Storage: Prepare solutions fresh whenever possible and store for the shortest duration necessary.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of 1,7-difluoroheptan-2-one.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold at 200°C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of 1,7-difluoroheptan-2-one in a high-purity solvent (e.g., ethyl acetate).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample and analyze the resulting chromatogram for the presence of multiple peaks, which would indicate impurities or decomposition products.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of 1,7-difluoroheptan-2-one.

G Troubleshooting Workflow for 1,7-Difluoroheptan-2-one Decomposition cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Analytical Verification cluster_3 Decision and Action cluster_4 Resolution cluster_5 Corrective Actions A Inconsistent Experimental Results or Visual Degradation B Review Storage and Handling Procedures A->B C Check for Obvious Signs of Decomposition (Color, Precipitate) B->C D Perform Purity Analysis (GC, NMR) C->D E Is the Compound Pure? D->E F Continue with Experiment E->F Yes G Discard and Obtain a Fresh Batch E->G No H Implement Correct Storage and Handling Protocols G->H

Technical Support Center: Interpreting Complex NMR Spectra of 1,7-Difluoro-2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 1,7-difluoro-2-heptanone.

Predicted NMR Data

For a successful analysis, it is crucial to have a reference for the expected chemical shifts and coupling constants. Below are the predicted ¹H and ¹³C NMR data for 1,7-difluoro-2-heptanone. These values are calculated using established prediction algorithms and should be used as a guide for spectral assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constants (J in Hz)
H14.55t d²JHF ≈ 47.5, ³JHH ≈ 6.0
H32.70t³JHH ≈ 7.0
H41.70p³JHH ≈ 7.0
H51.80p³JHH ≈ 7.0
H64.45t d²JHF ≈ 47.0, ³JHH ≈ 6.5
H7---

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (ppm)MultiplicityCoupling Constants (J in Hz)
C183.5t¹JCF ≈ 170.0
C2208.0s-
C342.0t³JCF ≈ 5.0
C420.5s-
C528.0t³JCF ≈ 5.0
C682.0t¹JCF ≈ 168.0
C7---

Experimental Protocol: Acquiring NMR Spectra of 1,7-Difluoro-2-heptanone

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1,7-difluoro-2-heptanone.

1. Sample Preparation:

  • Solvent: Chloroform-d (CDCl₃) is a suitable solvent for 1,7-difluoro-2-heptanone.[1] Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

2. NMR Spectrometer Setup:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, which is crucial for interpreting complex spectra.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming to obtain a narrow and symmetrical solvent peak, which is essential for high resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Spectral Width (SW): Set a spectral width of approximately 12 ppm, centered around 5 ppm.

  • Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.[2]

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Number of Scans (NS): Typically, 8 to 16 scans should be sufficient for a sample of this concentration.

  • Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Use a proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon (unless coupled to fluorine).

  • Spectral Width (SW): Set a spectral width of approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

  • Processing: Apply a line broadening (LB) of 1-2 Hz during processing.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the interpretation of your NMR spectra.

Question Possible Cause & Solution
Why do the signals for the protons on C1 and C6 appear as a "triplet of doublets" instead of a simple triplet? This is due to coupling with both the adjacent methylene protons (³JHH) and the geminal fluorine atom (²JHF). The large geminal H-F coupling (typically around 47-50 Hz) splits the triplet into a doublet. To confirm, you can run a ¹⁹F-decoupled ¹H NMR experiment, which should simplify these signals to triplets.
I am observing more than the expected number of signals in my ¹³C NMR spectrum. What could be the reason? The presence of fluorine causes splitting of the carbon signals due to ¹³C-¹⁹F coupling. Carbons directly bonded to fluorine (C1 and C6) will appear as doublets with a large coupling constant (¹JCF ≈ 160-180 Hz). Carbons two or three bonds away (C2, C3, C5) may also show smaller couplings, appearing as doublets or triplets. This "extra" multiplicity can be mistaken for additional carbon signals.
How can I definitively assign the carbon signals for C1 and C6? In addition to their characteristic chemical shifts in the 80-85 ppm range, the one-bond carbon-fluorine coupling constant (¹JCF) is a key identifier. This coupling is typically very large (160-250 Hz). A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate these carbons to their attached protons (H1 and H6), and a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations to other protons, further confirming their assignment.
The integration of my proton signals is not accurate. What should I do? Inaccurate integration is often due to an insufficient relaxation delay (D1). Ensure your D1 is at least 5 times the longest T1 relaxation time of the protons in your molecule. For quantitative measurements, a longer D1 of 10-30 seconds may be necessary. Also, check for any overlapping signals that may be affecting the integration regions.

Frequently Asked Questions (FAQs)

Q1: What are the key features to look for in the ¹H NMR spectrum of 1,7-difluoro-2-heptanone?

A1: The most prominent features will be the two downfield signals corresponding to the protons on the carbons bearing the fluorine atoms (H1 and H6). These will appear as complex multiplets (triplet of doublets) due to coupling with both the adjacent protons and the fluorine atoms. The large geminal H-F coupling constant (²JHF) of approximately 47-50 Hz is a characteristic feature.

Q2: How does the fluorine substitution affect the ¹³C NMR spectrum?

A2: The fluorine atoms have a significant influence on the ¹³C NMR spectrum. The carbons directly attached to the fluorine (C1 and C6) will be shifted downfield and will appear as doublets with a large one-bond C-F coupling constant (¹JCF). You may also observe smaller, long-range C-F couplings for other carbons in the molecule, which can further complicate the spectrum.

Q3: What 2D NMR experiments are most useful for assigning the spectrum of 1,7-difluoro-2-heptanone?

A3:

  • COSY (Correlation Spectroscopy): To establish proton-proton connectivity and trace the carbon chain.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): To directly observe correlations between protons and fluorine atoms, which can help in assigning the complex multiplets.

Q4: Can I use a lower-field NMR spectrometer (e.g., 60 MHz) to analyze this compound?

A4: While it may be possible to obtain a spectrum, it will likely be very difficult to interpret due to significant signal overlap. The lower field strength will result in less chemical shift dispersion, making it challenging to resolve the complex splitting patterns caused by the fluorine couplings. A higher-field instrument (400 MHz or above) is strongly recommended for a thorough analysis.

Workflow for NMR Spectral Interpretation

The following diagram illustrates a logical workflow for interpreting the complex NMR spectra of 1,7-difluoro-2-heptanone.

NMR_Interpretation_Workflow start Acquire 1D ¹H and ¹³C NMR Spectra analyze_1h Analyze ¹H Spectrum: - Chemical Shifts - Integration - Multiplicity (JHH & JHF) start->analyze_1h analyze_13c Analyze ¹³C Spectrum: - Chemical Shifts - Multiplicity (JCF) start->analyze_13c end_node Final Structure Confirmation propose_fragments Propose Structural Fragments analyze_1h->propose_fragments analyze_13c->propose_fragments acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) propose_fragments->acquire_2d If ambiguity exists assemble_structure Assemble Fragments into Full Structure propose_fragments->assemble_structure analyze_cosy Analyze COSY: Establish H-H Connectivity acquire_2d->analyze_cosy analyze_hsqc Analyze HSQC: Correlate Protons to Carbons acquire_2d->analyze_hsqc analyze_hmbc Analyze HMBC: Identify Long-Range H-C Correlations acquire_2d->analyze_hmbc analyze_cosy->assemble_structure analyze_hsqc->assemble_structure analyze_hmbc->assemble_structure verify_structure Verify Structure with all NMR Data assemble_structure->verify_structure verify_structure->end_node

Caption: A logical workflow for the interpretation of 1D and 2D NMR data.

References

"addressing regioselectivity issues in the synthesis of 1,7-difluoro-2-heptanone"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1,7-Difluoro-2-heptanone

Welcome to the technical support center for the synthesis of 1,7-difluoro-2-heptanone. This resource is designed for researchers, scientists, and drug development professionals to address challenges, particularly those related to regioselectivity, during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 1,7-difluoro-2-heptanone?

A1: The main challenge lies in achieving regioselective fluorination at two distinct positions: the C1 (α-position to the carbonyl group) and the C7 (terminal, unactivated sp³ C-H position) of the heptanone backbone. Controlling the reaction to prevent fluorination at other methylene positions (C3, C4, C5, C6) and avoiding polyfluorination at the C1 position are key hurdles.

Q2: Which general strategies can be employed for the synthesis of 1,7-difluoro-2-heptanone?

A2: A plausible two-step strategy is often considered:

  • Terminal Fluorination: Introduction of a fluorine atom at the C7 position of a suitable 2-heptanone precursor.

  • α-Fluorination: Subsequent selective fluorination at the C1 position.

Alternatively, a precursor with a fluorine atom already at the 7th position, such as 7-fluoroheptan-2-one, can be synthesized and then subjected to α-fluorination.

Q3: What are the recommended methods for the α-fluorination of the methyl ketone at C1?

A3: Direct α-fluorination of the ketone is a common and effective method. This is typically achieved by generating an enolate or enol, which then reacts with an electrophilic fluorinating agent. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose.[1][2][3] The reaction can be catalyzed by acids or bases to promote enol or enolate formation.

Q4: How can selective fluorination of the terminal C7 methyl group be achieved?

A4: Selective fluorination of unactivated aliphatic C-H bonds is challenging. One advanced method involves the use of a manganese porphyrin catalyst in the presence of a fluoride source and an oxidant.[4][5] This system can selectively target remote C-H bonds. Another approach could involve a substrate with a directing group to guide the fluorination to the terminal position, although this would require a more elaborate synthetic design.

Q5: Can both fluorine atoms be introduced in a single step?

A5: A one-pot synthesis for the difluorination at C1 and C7 is highly challenging due to the different reactivity of the C-H bonds at these positions. A stepwise approach is generally recommended to ensure regioselectivity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of α-fluorination at C1 - Incomplete enolate/enol formation.- Steric hindrance.- Ineffective fluorinating agent.- Optimize base or acid catalyst concentration and reaction time.- Screen different electrophilic fluorinating agents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)).- Adjust reaction temperature to favor the desired reaction pathway.
Formation of di- or tri-fluorinated product at C1 - Excess of fluorinating agent.- High reactivity of the monofluorinated product.- Use a stoichiometric amount of the fluorinating agent (1.0-1.2 equivalents).- Add the fluorinating agent slowly to the reaction mixture.- Monitor the reaction closely using techniques like GC-MS or NMR to stop it upon completion.
Lack of regioselectivity (fluorination at C3, C4, C5, or C6) - Radical side reactions.- Non-selective fluorinating conditions.- For terminal fluorination, ensure the use of a highly selective catalytic system like a manganese porphyrin complex.- For α-fluorination, ensure conditions that favor enolate formation at the methyl side (e.g., using a bulky base if applicable to a different substrate, though less relevant for a methyl ketone).
Decomposition of the starting material or product - Harsh reaction conditions (e.g., high temperature, strong acid/base).- Instability of the fluorinated product.- Screen for milder reaction conditions (lower temperature, weaker acid/base).- Use a buffered system to control pH.- Ensure the work-up procedure is non-destructive.
Low yield of terminal fluorination at C7 - Inefficient C-H activation.- Catalyst deactivation.- Ensure the catalyst (e.g., manganese porphyrin) is of high purity and handled under appropriate conditions (e.g., inert atmosphere if required).- Optimize the oxidant and fluoride source concentrations.- Increase reaction time or temperature cautiously.

Data Presentation: Comparison of Fluorinating Agents for α-Fluorination

Fluorinating Agent Typical Reaction Conditions Advantages Disadvantages Reported Yields (for α-fluorination of ketones)
Selectfluor® (F-TEDA-BF₄) Acetonitrile or water, often with a catalyst (e.g., acid or base), room temperature to mild heating.[1][3]- Commercially available and relatively easy to handle.- High yields and good regioselectivity for α-fluorination.- Can be a strong oxidant.70-95%
N-Fluorobenzenesulfonimide (NFSI) Aprotic solvents (e.g., THF, DMF), often with a base (e.g., LDA, NaHMDS).- High fluorinating power.- Good for less reactive ketones.- Requires strong bases, which may not be compatible with all functional groups.60-90%
Accufluor™ NFTh Methanol as solvent.[2]- Effective for direct regiospecific fluorofunctionalization without prior activation.- Less commonly cited than Selectfluor® or NFSI.High yields reported for various ketones.[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-2-heptanone (Terminal Fluorination)

This protocol is a hypothetical adaptation based on manganese-catalyzed C-H fluorination.[4][5]

  • Materials: 2-Heptanone, Manganese(III) tetraphenylporphyrin chloride (Mn(TPP)Cl), Iodosylbenzene (PhIO), Tetrabutylammonium fluoride (TBAF), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-heptanone (1 mmol) in DCM (10 mL) in a sealed vial, add Mn(TPP)Cl (0.05 mmol, 5 mol%).

    • Add PhIO (1.2 mmol) and TBAF (1.5 mmol).

    • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 7-fluoro-2-heptanone.

Protocol 2: Synthesis of 1,7-Difluoro-2-heptanone (α-Fluorination)

This protocol is based on the widely used α-fluorination of ketones with Selectfluor®.[1][3]

  • Materials: 7-Fluoro-2-heptanone, Selectfluor®, Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 7-fluoro-2-heptanone (1 mmol) in MeCN (10 mL) in a round-bottom flask.

    • Add Selectfluor® (1.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1,7-difluoro-2-heptanone.

Visualizations

Experimental Workflow

experimental_workflow Workflow for the Synthesis of 1,7-Difluoro-2-heptanone cluster_step1 Step 1: Terminal Fluorination cluster_step2 Step 2: α-Fluorination start_material 2-Heptanone reaction1 Mn(TPP)Cl (cat.) PhIO, TBAF DCM, RT, 24h start_material->reaction1 purification1 Work-up and Column Chromatography reaction1->purification1 product1 7-Fluoro-2-heptanone reaction2 Selectfluor® MeCN, RT, 12h product1->reaction2 purification1->product1 purification2 Work-up and Column Chromatography reaction2->purification2 final_product 1,7-Difluoro-2-heptanone purification2->final_product

Caption: A two-step synthetic workflow for 1,7-difluoro-2-heptanone.

Logical Relationships in Troubleshooting α-Fluorination

troubleshooting_alpha_fluorination Troubleshooting Logic for α-Fluorination issue Low Yield or Side Products in α-Fluorination cause1 Incomplete Enolate Formation issue->cause1 cause2 Over-fluorination (Di/Tri-fluorination) issue->cause2 cause3 Poor Regioselectivity issue->cause3 solution1a Optimize Catalyst (Acid/Base) cause1->solution1a solution1b Increase Temperature Cautiously cause1->solution1b solution2a Use Stoichiometric Fluorinating Agent cause2->solution2a solution2b Slow Addition of Reagent cause2->solution2b solution3a Screen Solvents cause3->solution3a

Caption: Decision tree for troubleshooting α-fluorination issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,7-Difluoro-2-heptanone and 2-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1,7-difluoro-2-heptanone and its non-fluorinated analog, 2-heptanone. The introduction of fluorine atoms significantly alters the electronic properties of the ketone, leading to notable differences in its reactivity towards nucleophiles and its equilibrium behavior. This document outlines the theoretical basis for these differences and provides detailed experimental protocols for their quantitative assessment.

Enhanced Electrophilicity of 1,7-Difluoro-2-heptanone

The primary driver of the differential reactivity between these two ketones is the strong electron-withdrawing inductive effect of the fluorine atoms in 1,7-difluoro-2-heptanone. This effect is most pronounced at the α-carbon (C1), but the fluorine at the distant C7 position also contributes to a lesser extent through-bond inductive effects. The increased positive partial charge on the carbonyl carbon of 1,7-difluoro-2-heptanone enhances its electrophilicity, making it more susceptible to nucleophilic attack compared to 2-heptanone.

This heightened reactivity is a key consideration in synthetic chemistry and drug development, where precise control over reaction kinetics and equilibria is crucial.

Comparative Data Summary

Parameter2-Heptanone (Expected)1,7-Difluoro-2-heptanone (Expected)Rationale
Rate of Nucleophilic Addition (e.g., with NaBH₄) SlowerFasterIncreased electrophilicity of the carbonyl carbon in the fluorinated ketone.
Hydration Equilibrium Constant (Khyd) SmallSignificantly LargerThe electron-withdrawing fluorine atoms stabilize the hydrate (gem-diol).
Enol Content at Equilibrium LowLowerThe inductive effect of the α-fluorine destabilizes the electron-rich enol form.
¹³C NMR Chemical Shift of Carbonyl Carbon (δ) ~208 ppm>208 ppmDeshielding of the carbonyl carbon due to the electron-withdrawing fluorine atoms.

Logical Relationship of Reactivity Factors

The following diagram illustrates the key factors influencing the comparative reactivity of the two ketones.

G Factors Influencing Ketone Reactivity cluster_0 1,7-Difluoro-2-heptanone cluster_1 2-Heptanone cluster_2 Consequences F Fluorine Atoms EW Strong Inductive Electron Withdrawal F->EW -I effect EP Increased Carbonyl Electrophilicity EW->EP LE Disfavored Enolization EW->LE NR Faster Nucleophilic Addition EP->NR HE Favored Hydration Equilibrium EP->HE Alkyl Alkyl Groups ED Weak Inductive Electron Donation Alkyl->ED +I effect NEP Normal Carbonyl Electrophilicity ED->NEP NEP->NR NEP->HE

Caption: Factors influencing the reactivity of fluorinated vs. non-fluorinated ketones.

Experimental Protocols

The following are detailed protocols for key experiments to quantitatively compare the reactivity of 1,7-difluoro-2-heptanone and 2-heptanone.

Protocol 1: Comparison of Nucleophilic Addition Rates via Reduction with Sodium Borohydride

Objective: To compare the relative rates of reduction of 1,7-difluoro-2-heptanone and 2-heptanone with sodium borohydride (NaBH₄).

Materials:

  • 1,7-Difluoro-2-heptanone

  • 2-Heptanone

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware

Procedure:

  • Prepare 0.1 M solutions of both 1,7-difluoro-2-heptanone and 2-heptanone in anhydrous methanol.

  • Prepare a 0.1 M solution of NaBH₄ in anhydrous methanol. This solution should be prepared fresh before use.

  • In a round-bottom flask equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 25°C), add 10 mL of the ketone solution.

  • At time t=0, add 10 mL of the NaBH₄ solution to the ketone solution with vigorous stirring.

  • Immediately withdraw a 0.5 mL aliquot of the reaction mixture and quench it with 1 mL of a 1 M aqueous acetic acid solution.

  • Extract the quenched aliquot with 2 mL of diethyl ether.

  • Analyze the organic layer by GC-MS to determine the ratio of the remaining ketone to the alcohol product.

  • Repeat steps 5-7 at regular time intervals (e.g., every 5 minutes) for a total of 60 minutes or until the reaction is complete.

  • Plot the concentration of the ketone versus time for both reactions to determine the initial reaction rates.

Data Analysis: The rate of disappearance of the ketone can be used to determine the rate constant for the reaction under pseudo-first-order conditions (with an excess of NaBH₄). A comparison of the rate constants will provide a quantitative measure of the relative reactivity.

Protocol 2: Determination of Hydration Equilibrium Constants by ¹H NMR Spectroscopy

Objective: To determine and compare the equilibrium constants for the hydration of 1,7-difluoro-2-heptanone and 2-heptanone.

Materials:

  • 1,7-Difluoro-2-heptanone

  • 2-Heptanone

  • Deuterated water (D₂O)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Prepare a 0.1 M solution of each ketone in a 1:1 (v/v) mixture of D₂O and DMSO-d₆. The DMSO-d₆ is used to ensure solubility.

  • Transfer the solutions to NMR tubes.

  • Acquire a ¹H NMR spectrum of each solution at a constant temperature (e.g., 25°C).

  • Identify the signals corresponding to the ketone and the hydrate (gem-diol). For 2-heptanone, the α-protons of the ketone will have a characteristic chemical shift. Upon hydration, these protons will shift. For 1,7-difluoro-2-heptanone, the signals for the protons on the carbon adjacent to the carbonyl will be distinct from those in the hydrate.

  • Integrate the signals corresponding to a specific proton (or group of protons) in both the ketone and hydrate forms.

  • Calculate the equilibrium constant (Khyd) using the following equation: Khyd = [Hydrate] / [Ketone]

Data Analysis: The integration values from the ¹H NMR spectrum directly correlate to the concentration of each species at equilibrium. A larger Khyd value for 1,7-difluoro-2-heptanone will confirm its greater propensity for hydration.

Protocol 3: Assessment of Relative Enol Content by ¹H NMR Spectroscopy

Objective: To compare the relative enol content of 1,7-difluoro-2-heptanone and 2-heptanone.

Materials:

  • 1,7-Difluoro-2-heptanone

  • 2-Heptanone

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer

Procedure:

  • Prepare 0.1 M solutions of each ketone in CDCl₃.

  • Acquire a high-resolution ¹H NMR spectrum for each solution.

  • Look for the characteristic signal of the enolic proton, which typically appears as a broad singlet in the region of 15-17 ppm. The vinyl protons of the enol form will also be present in the alkene region of the spectrum.

  • Carefully integrate the enol proton signal and a well-resolved signal from the keto form.

  • Calculate the percentage of the enol tautomer at equilibrium.

Data Analysis: A comparison of the percentage of the enol form will indicate the relative stability of the enol tautomer for each ketone. It is expected that the enol content for 1,7-difluoro-2-heptanone will be significantly lower than that of 2-heptanone.

Experimental Workflow

The following diagram outlines the general workflow for the comparative reactivity studies.

G start Start prep Prepare Ketone Solutions (0.1 M in appropriate solvent) start->prep nuc_add Nucleophilic Addition Rate Study (Protocol 1) prep->nuc_add hyd Hydration Equilibrium Study (Protocol 2) prep->hyd enol Enol Content Analysis (Protocol 3) prep->enol gcms GC-MS Analysis of Aliquots nuc_add->gcms nmr NMR Spectroscopic Analysis hyd->nmr enol->nmr data Data Analysis and Comparison of Rates, Equilibrium Constants, and Enol Content gcms->data nmr->data end End data->end

Caption: General workflow for comparative reactivity studies.

A Comparative Analysis of the Biological Activity of 1,7-Difluoro-2-Heptanone and its Non-Fluorinated Analog, 2-Heptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and inferred biological activities of 1,7-difluoro-2-heptanone and its non-fluorinated counterpart, 2-heptanone. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties and biological activities. This comparison aims to highlight these differences, supported by available experimental data and established principles of medicinal chemistry.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the known and inferred properties and biological activities of 2-heptanone and 1,7-difluoro-2-heptanone.

Table 1: Physicochemical Properties

Property2-Heptanone1,7-Difluoro-2-heptanone
Molecular Formula C₇H₁₄OC₇H₁₂F₂O
Molar Mass 114.18 g/mol 150.17 g/mol
Appearance Colorless liquidNot available
Odor Banana-like, fruityNot available
Solubility in Water Slightly solubleNot available

Table 2: Comparative Biological Activity

Biological Activity2-Heptanone1,7-Difluoro-2-heptanone (Inferred)
Acetylcholinesterase (AChE) Inhibition Weak inhibitorPotent inhibitor
Anesthetic Activity Demonstrated local anesthetic effectUnknown, potentially altered
Pheromonal Activity Acts as an alarm pheromone in insects and a social cue in mammalsUnknown, likely altered due to changes in volatility and receptor binding
Toxicity Moderate acute toxicity (LD50 data available)Unknown, potential for increased toxicity due to metabolism to fluoroacetate

In-Depth Analysis of Biological Activities

Acetylcholinesterase (AChE) Inhibition

2-Heptanone: The non-fluorinated 2-heptanone is not recognized as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

1,7-Difluoro-2-heptanone (Inferred): The introduction of fluorine atoms adjacent to a carbonyl group is a well-established strategy for enhancing the inhibitory potency of ketones against hydrolytic enzymes like AChE. Studies on structurally related fluorinated ketones have shown a dramatic increase in inhibitory activity. For instance, 3,3-difluoro-6,6-dimethyl-2-heptanone has been reported to be 10,000 to 100,000 times more potent as an AChE inhibitor than its non-fluorinated analog. This is attributed to the electron-withdrawing nature of fluorine, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the serine residue in the active site of AChE, leading to the formation of a stable hemiacetal adduct. It is therefore highly probable that 1,7-difluoro-2-heptanone is a significantly more potent AChE inhibitor than 2-heptanone.

Anesthetic Activity

2-Heptanone: 2-Heptanone has been demonstrated to possess local anesthetic properties.[1][2] It is used by honeybees to anesthetize and paralyze small hive invaders.[1] The proposed mechanism involves the modulation of ion channel function, similar to other local anesthetics.

1,7-Difluoro-2-heptanone: The anesthetic potential of 1,7-difluoro-2-heptanone has not been investigated. Fluorination could potentially alter its interaction with ion channels, either enhancing or diminishing its anesthetic effects.

Pheromonal Activity

2-Heptanone: 2-Heptanone functions as a pheromone in various species. In honeybees, it acts as an alarm pheromone.[1][2] In rodents, it is a component of urine that can act as a social signal.[1] This activity is dependent on the molecule's volatility and its specific interaction with olfactory receptors.

1,7-Difluoro-2-heptanone: The introduction of fluorine would alter the molecule's polarity and volatility, likely affecting its ability to act as a pheromone. The specific interactions with olfactory receptors would also be expected to change, potentially leading to a loss or alteration of its pheromonal activity.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (2-heptanone and 1,7-difluoro-2-heptanone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • The absorbance is measured at 412 nm at regular intervals for a specified period (e.g., 15 minutes) using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC₅₀ value (concentration of inhibitor required to inhibit 50% of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Release Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine_Vesicle Acetylcholine Vesicles ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 1,7-Difluoro-2-heptanone (Potent Inhibitor) Inhibitor->AChE Inhibits Non_Inhibitor 2-Heptanone (Weak Inhibitor) Non_Inhibitor->AChE Weakly Inhibits

Caption: Acetylcholinesterase Inhibition Signaling Pathway.

Pheromone_Signaling_Pathway cluster_olfactory_system Olfactory System Odorant_Molecule 2-Heptanone (Pheromone) Olfactory_Receptor Olfactory Receptor Neuron Odorant_Molecule->Olfactory_Receptor Binds to Olfactory_Bulb Olfactory Bulb Olfactory_Receptor->Olfactory_Bulb Signal Transduction Brain Brain (Behavioral Response) Olfactory_Bulb->Brain

Caption: 2-Heptanone Pheromone Signaling Pathway.

Conclusion

The strategic placement of fluorine atoms in 1,7-difluoro-2-heptanone is predicted to confer a significantly enhanced acetylcholinesterase inhibitory activity compared to its non-fluorinated analog, 2-heptanone. This positions the fluorinated compound as a potential candidate for applications where potent AChE inhibition is desired. However, this enhanced activity may also be accompanied by an altered toxicity profile that warrants thorough investigation. In contrast, 2-heptanone exhibits a broader range of biological activities, including anesthetic and pheromonal effects, which are likely to be diminished or altered in its fluorinated counterpart. Further experimental validation is crucial to confirm the inferred activities of 1,7-difluoro-2-heptanone and to fully elucidate its therapeutic and toxicological potential.

References

Spectroscopic Comparison of 1,7-difluoro-2-heptanone and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle structural nuances of molecules is paramount. Spectroscopic analysis provides a powerful toolkit for elucidating these details. This guide offers a comparative analysis of the spectroscopic properties of 1,7-difluoro-2-heptanone and its positional isomers, supported by predicted and experimental data. This information is critical for the identification, characterization, and quality control of these compounds in various research and development settings.

Comparative Spectroscopic Data

CompoundSpectroscopic TechniqueKey Predicted/Experimental Data
1,7-difluoro-2-heptanone ¹H NMR (ppm) ~4.8 (t, 2H, -CH₂F), ~2.7 (t, 2H, -C(O)CH₂-), ~1.7 (m, 4H), ~1.4 (m, 2H)
¹³C NMR (ppm) ~208 (C=O), ~83 (t, -CH₂F), ~43 (-C(O)CH₂-), ~30, ~28, ~22 (-CH₂-)
IR (cm⁻¹) ~1725 (C=O stretch), ~1050 (C-F stretch)
Mass Spec (m/z) M⁺˙ at 150, fragments corresponding to loss of HF, C₂H₂F, etc.
1,6-difluoro-2-heptanone ¹H NMR (ppm) ~4.8 (t, 1H, -CHF-), ~4.5 (t, 2H, -CH₂F), ~2.8 (m, 1H), ~2.6 (m, 2H), ~1.8 (m, 2H), ~1.6 (m, 2H)
¹³C NMR (ppm) ~207 (C=O), ~90 (d, -CHF-), ~83 (t, -CH₂F), ~42 (-C(O)CH₂-), ~35, ~20 (-CH₂-)
IR (cm⁻¹) ~1725 (C=O stretch), ~1070 (C-F stretch)
Mass Spec (m/z) M⁺˙ at 150, characteristic fragmentation patterns
1,5-difluoro-2-heptanone ¹H NMR (ppm) ~4.8 (t, 1H, -CHF-), ~4.5 (t, 2H, -CH₂F), ~2.7 (m, 2H), ~1.9 (m, 2H), ~1.7 (m, 2H), ~1.5 (m, 1H)
¹³C NMR (ppm) ~207 (C=O), ~92 (d, -CHF-), ~83 (t, -CH₂F), ~41 (-C(O)CH₂-), ~33, ~25 (-CH₂-)
IR (cm⁻¹) ~1725 (C=O stretch), ~1060 (C-F stretch)
Mass Spec (m/z) M⁺˙ at 150, distinct fragmentation from other isomers
2-Heptanone ¹H NMR (ppm) 2.41 (t, 2H), 2.13 (s, 3H), 1.56 (quint, 2H), 1.30 (m, 4H), 0.89 (t, 3H)
¹³C NMR (ppm) 209.1, 43.8, 31.5, 29.8, 23.8, 22.4, 13.9
IR (cm⁻¹) 1717 (C=O stretch), 2955, 2932, 2872 (C-H stretch)
Mass Spec (m/z) M⁺˙ at 114, base peak at 43[1]
3-Heptanone ¹H NMR (ppm) 2.39 (t, 2H), 2.38 (t, 2H), 1.53 (sext, 2H), 1.03 (t, 3H), 0.90 (t, 3H)
¹³C NMR (ppm) 211.6, 42.1, 35.6, 26.0, 22.3, 13.8, 7.8
IR (cm⁻¹) 1715 (C=O stretch), 2960, 2935, 2876 (C-H stretch)
Mass Spec (m/z) M⁺˙ at 114, base peak at 57
4-Heptanone ¹H NMR (ppm) 2.39 (t, 4H), 1.56 (sext, 4H), 0.91 (t, 6H)
¹³C NMR (ppm) 211.9, 42.7, 17.5, 13.8
IR (cm⁻¹) 1715 (C=O stretch), 2962, 2935, 2876 (C-H stretch)
Mass Spec (m/z) M⁺˙ at 114, base peak at 71

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. Below are the standard operating procedures for the key experiments cited.

Infrared (IR) Spectroscopy

Objective: To identify the carbonyl (C=O) and carbon-fluorine (C-F) stretching frequencies.

Methodology:

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared region (4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). The characteristic stretching frequency for the C=O bond in ketones is typically observed in the range of 1700-1725 cm⁻¹. The C-F stretching vibrations appear in the region of 1000-1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm) are reported relative to TMS. The integration of the peaks in ¹H NMR provides the relative number of protons for each signal. The splitting patterns (multiplicity) of the signals in ¹H NMR are determined by the number of neighboring protons (n+1 rule).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺˙).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 1,7-difluoro-2-heptanone and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Difluoro-2-heptanone Isomers cluster_synthesis Compound Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison cluster_output Output Synthesis Synthesis of 1,7-difluoro-2-heptanone and its isomers Purification Purification by Chromatography Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H and 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Analyze IR Spectra (C=O, C-F stretches) IR->IR_Data NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Analyze Mass Spectra (Molecular Ion, Fragmentation) MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Report Publication Guide with Data Tables and Protocols Comparison->Report

Caption: Workflow for Spectroscopic Comparison.

References

A Researcher's Guide to the Comparative Analysis of Fluorinated Ketone-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is paramount for the accurate study of enzymatic activity both in laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a framework for the objective comparison of 1,7-difluoro-2-heptanone-based probes and similar fluorinated ketone derivatives, supported by illustrative experimental data and detailed methodologies.

Fluorinated ketones represent a significant class of molecules used as inhibitors and activity-based probes for various enzymes, particularly proteases.[1][2][3] The inclusion of fluorine atoms can significantly alter the electrophilicity of the ketone, enhancing its reactivity towards nucleophilic residues in the active site of an enzyme and thereby providing a mechanism for covalent modification and reporting of enzyme activity.[3] This guide outlines the critical parameters and experimental workflows for a comprehensive comparison of such probes.

Comparative Data Summary

A direct comparison of probe performance requires the evaluation of several key parameters both in vitro and in vivo. The following tables present a hypothetical comparison between a novel 1,7-difluoro-2-heptanone-based probe (Probe A) and two alternative probes: a standard, non-fluorinated ketone probe (Probe B) and another fluorinated ketone probe with a different peptide-targeting moiety (Probe C).

Table 1: In Vitro Performance Comparison

ParameterProbe A (1,7-difluoro-2-heptanone)Probe B (Non-fluorinated ketone)Probe C (Fluoromethylketone-peptide)
Target Enzyme Cathepsin BCathepsin BCaspase-3
Inhibition Constant (Ki) 5.2 nM150 nM1.8 nM
Second-order rate constant (kinact/Ki) 15,000 M-1s-1800 M-1s-125,000 M-1s-1
Selectivity (vs. related enzymes) High ( >100-fold vs. Cathepsin L, K)Moderate ( ~10-fold vs. Cathepsin L, K)High ( >200-fold vs. other caspases)
Fluorescence Quantum Yield (Φ) 0.650.620.75
Cell Permeability HighModerateHigh
Cytotoxicity (IC50 in HeLa cells) > 100 µM> 100 µM> 100 µM

Table 2: In Vivo Performance Comparison in a Mouse Tumor Model

ParameterProbe A (1,7-difluoro-2-heptanone)Probe B (Non-fluorinated ketone)Probe C (Fluoromethylketone-peptide)
Target Engagement (in tumor tissue) 85% at 10 mg/kg40% at 10 mg/kg92% at 10 mg/kg
Tumor-to-Background Ratio (fluorescence) 4.51.86.2
Blood Half-life (t1/2) 2.5 hours1.2 hours3.1 hours
Biodistribution Primarily tumor and liverDispersed, low tumor retentionTumor and kidney
Off-target Labeling (in vivo) MinimalModerateMinimal

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibition constant (Ki) and the second-order rate constant (kinact/Ki) of the probe for its target enzyme.

Materials:

  • Purified recombinant target enzyme (e.g., Cathepsin B)

  • Fluorogenic substrate for the target enzyme

  • Assay buffer (e.g., 50 mM MES, pH 6.0, 2 mM DTT, 1 mM EDTA)

  • Fluorinated ketone probe stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor probe in the assay buffer.

  • In each well of the microplate, add the diluted inhibitor and the purified enzyme. Incubate for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Plot the remaining enzyme activity against the inhibitor concentration and incubation time to determine the apparent first-order rate constant of inactivation (kobs).

  • Determine kinact and Ki by fitting the data to the appropriate kinetic models.

Cell-Based Target Engagement Assay

Objective: To assess the ability of the probe to label its target enzyme within a cellular context.

Materials:

  • Cultured cells expressing the target enzyme (e.g., HeLa cells)

  • Fluorinated ketone probe

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and Western blot apparatus

  • Antibody against the target enzyme

  • In-gel fluorescence scanner

Procedure:

  • Treat the cultured cells with varying concentrations of the fluorescently tagged probe for a specific duration (e.g., 1-4 hours).

  • Wash the cells with PBS to remove excess probe.

  • Lyse the cells and collect the protein lysate.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

  • Perform a Western blot using an antibody against the target enzyme to confirm the identity of the labeled protein band.

  • Quantify the fluorescence intensity of the band corresponding to the target enzyme to determine the extent of labeling.

In Vivo Imaging in a Xenograft Mouse Model

Objective: To evaluate the probe's ability to selectively accumulate and label its target in a tumor model.

Materials:

  • Immunocompromised mice bearing subcutaneous tumors (e.g., from implanted cancer cells)

  • Fluorinated ketone probe formulated for intravenous injection

  • In vivo fluorescence imaging system

Procedure:

  • Administer the fluorescent probe to the tumor-bearing mice via intravenous injection.

  • At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using the imaging system.

  • After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.

  • Quantify the fluorescence intensity in the tumor and surrounding healthy tissue to calculate the tumor-to-background ratio.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enz_kinetics Enzyme Kinetics (Ki, kinact) selectivity Selectivity Profiling enz_kinetics->selectivity cell_perm Cell Permeability Assay selectivity->cell_perm cytotox Cytotoxicity Assay cell_perm->cytotox decision Select Optimal Probe cytotox->decision biodist Biodistribution & Pharmacokinetics target_eng Target Engagement biodist->target_eng imaging In Vivo Imaging (Tumor Model) target_eng->imaging imaging->decision probe_dev Probe Synthesis & Characterization probe_dev->enz_kinetics probe_dev->biodist signaling_pathway cluster_protease Protease Activity ext_signal External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor adaptor Adaptor Proteins receptor->adaptor mapk_cascade MAPK Cascade (Ras, Raf, MEK, ERK) adaptor->mapk_cascade transcription_factor Transcription Factor (e.g., AP-1) mapk_cascade->transcription_factor protease Target Protease (e.g., Cathepsin B) mapk_cascade->protease Activation gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation protease->cell_proliferation Contribution to Proliferation probe Fluorinated Probe probe->protease Inhibition & Labeling

References

A Comparative Guide to Confirming the Purity of Synthesized 1,7-Difluoro-2-Heptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel fluorinated compounds like 1,7-difluoro-2-heptanone is a critical step in the development of new pharmaceuticals and research tools. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, rigorous confirmation of the purity of such synthesized compounds is paramount to ensure reliable and reproducible experimental results. This guide provides a comparative overview of analytical techniques for assessing the purity of 1,7-difluoro-2-heptanone, alongside potential alternatives and common impurities.

Comparison of Analytical Data

The following tables summarize the predicted analytical data for 1,7-difluoro-2-heptanone and two structurally similar fluorinated ketones, 1,5-difluoro-2-pentanone and 1,8-difluoro-3-octanone. This data, generated using advanced computational prediction tools, serves as a reference for experimental verification.

Predicted NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of fluorinated compounds. The presence of fluorine (¹⁹F) provides an additional NMR-active nucleus, offering a unique spectral window with a wide chemical shift range and high sensitivity.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in ppm

CompoundAtom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)
1,7-Difluoro-2-heptanone 14.45 (t)83.2 (t)-232.0 (t)
32.70 (t)40.5
41.75 (p)20.9
51.50 (p)28.1 (t)
61.80 (p)29.9 (t)
74.50 (t)83.8 (t)-218.0 (t)
C=O-208.5
1,5-Difluoro-2-pentanone 14.48 (t)83.1 (t)-231.5 (t)
32.85 (t)38.7
42.05 (p)33.8 (t)
54.58 (t)82.5 (t)-220.0 (t)
C=O-207.9
1,8-Difluoro-3-octanone 11.05 (t)13.7
22.45 (q)35.8
42.65 (t)41.2
51.70 (p)21.5
61.45 (p)28.3 (t)
71.75 (p)30.1 (t)
84.52 (t)83.9 (t)-217.5 (t)
C=O-210.2

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicities are abbreviated as t (triplet), q (quartet), p (pentet/multiplet).

Predicted Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Table 2: Predicted Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment 1Key Fragment 2Key Fragment 3
1,7-Difluoro-2-heptanone 150.09101 [M-CH₂F]⁺83 [M-CH₂F-H₂O]⁺43 [CH₃CO]⁺
1,5-Difluoro-2-pentanone 122.0689 [M-CH₂F]⁺71 [M-CH₂F-H₂O]⁺43 [CH₃CO]⁺
1,8-Difluoro-3-octanone 164.10115 [M-CH₂CH₂F]⁺97 [M-CH₂CH₂F-H₂O]⁺57 [C₂H₅CO]⁺

Potential Impurities in the Synthesis of 1,7-Difluoro-2-heptanone

The purity of the final product is highly dependent on the synthetic route employed. Common methods for synthesizing ketones include the oxidation of secondary alcohols and the reaction of organometallic reagents with carboxylic acid derivatives. Fluorination can be achieved using various reagents. Based on these general pathways, potential impurities could include:

  • Unreacted Starting Materials: Such as 1,7-heptanediol or a corresponding halo-alcohol.

  • Over-fluorinated or Under-fluorinated Products: Depending on the fluorinating agent and reaction control, species with one or more than two fluorine atoms might be present.

  • By-products from Side Reactions: Aldol condensation products or elimination products could form under certain reaction conditions.

  • Solvent and Reagent Residues: Residual solvents or unreacted reagents can also be present as impurities.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to assess the purity of 1,7-difluoro-2-heptanone.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components in the synthesized product.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: A mid-polarity column such as a DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of fluorinated compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Method:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized 1,7-difluoro-2-heptanone in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Inlet Conditions: Set the injector temperature to 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identify the peak corresponding to 1,7-difluoro-2-heptanone based on its retention time and comparison of the acquired mass spectrum with the predicted fragmentation pattern.

  • Analyze other peaks in the chromatogram to identify potential impurities by comparing their mass spectra with known databases (e.g., NIST).

  • Quantify the purity by calculating the peak area percentage of 1,7-difluoro-2-heptanone relative to the total peak area.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main product and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For better retention and selectivity of fluorinated compounds, a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) column) can be advantageous.[1][2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Method:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized 1,7-difluoro-2-heptanone in 1 mL of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B).

  • Injection: Inject 10 µL of the prepared sample.

  • Gradient Elution Program:

    • 0-2 min: 50% B

    • 2-15 min: Gradient from 50% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-18.1 min: Gradient back to 50% B.

    • 18.1-25 min: Re-equilibration at 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV: Monitor at 210 nm (ketone carbonyl absorption).

    • ELSD: Drift tube temperature 50°C, nebulizer gas (Nitrogen) pressure 3.5 bar.

Data Analysis:

  • Identify the peak for 1,7-difluoro-2-heptanone based on its retention time.

  • Assess the presence of other peaks which may correspond to impurities.

  • Calculate the purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify impurities with high structural resolution.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

Method:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • Parameters: 64-128 scans, relaxation delay of 1-2 seconds. Use a spectral width appropriate for the expected chemical shift range of aliphatic fluorides.

Data Analysis:

  • Compare the observed chemical shifts, multiplicities, and coupling constants with the predicted values in Table 1 to confirm the structure of 1,7-difluoro-2-heptanone.

  • Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative ratios of the target compound to any impurities.

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous assignment of all signals and to aid in the structure elucidation of unknown impurities.

Visualizations

The following diagrams illustrate the analytical workflow and a potential synthetic pathway.

analytical_workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_results Data Interpretation raw_product Crude Synthesized Product gcms GC-MS Analysis raw_product->gcms hplc HPLC Analysis raw_product->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) raw_product->nmr purity Purity Confirmation (>95%?) gcms->purity impurities Impurity Identification gcms->impurities hplc->purity hplc->impurities nmr->purity nmr->impurities

Caption: Analytical workflow for purity confirmation.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products sm1 7-bromo-1-fluoroheptane intermediate Grignard or Organolithium Intermediate sm1->intermediate Mg or Li sm2 Acylating Agent (e.g., Acetic Anhydride) main_reaction Acylation Reaction sm2->main_reaction intermediate->main_reaction product 1,7-Difluoro-2-heptanone main_reaction->product impurity1 Unreacted Starting Material main_reaction->impurity1 impurity2 Side Product (e.g., Dimer) main_reaction->impurity2

Caption: A potential synthetic route and impurity formation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,7-Difluoro-2-Heptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 1,7-difluoro-2-heptanone. Given the absence of established standardized methods for this specific analyte, this document outlines hypothetical, yet robust, experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Furthermore, it details a cross-validation workflow to ensure data integrity and comparability between these methods, a critical step in method development and validation within regulated environments.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for 1,7-difluoro-2-heptanone depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the data. The following table summarizes the expected performance characteristics of three common analytical techniques.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Separation based on polarity, highly selective detection by precursor and product ion masses.
Selectivity ModerateHighVery High
Sensitivity (LOD/LOQ) µg/mL rangeng/mL rangepg/mL to ng/mL range
Linearity (R²) > 0.99> 0.99> 0.995
Accuracy (% Recovery) 90-110%95-105%98-102%
Precision (%RSD) < 5%< 10%< 5%
Sample Throughput ModerateHighModerate to High
Matrix Effect Low to ModerateLowModerate to High
Instrumentation Cost LowModerateHigh

Experimental Protocols

The following are proposed starting points for method development for the analysis of 1,7-difluoro-2-heptanone. Optimization will be necessary for specific sample matrices and analytical instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 1,7-difluoro-2-heptanone in relatively clean sample matrices where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (ketone chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter.

  • Quantification: External standard calibration curve prepared in the analytical range of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for the analysis of volatile and thermally stable compounds like ketones.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1,7-difluoro-2-heptanone.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate), and add an internal standard.

  • Quantification: Internal standard calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices.

  • Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with A: 0.1% formic acid in water, and B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for 1,7-difluoro-2-heptanone and an internal standard.

  • Sample Preparation: Protein precipitation (for biological matrices) or solid-phase extraction (SPE) followed by reconstitution in the initial mobile phase.

  • Quantification: Internal standard calibration curve.

Cross-Validation Workflow

Cross-validation is essential to demonstrate that different analytical methods produce comparable results, ensuring data consistency across different studies or laboratories.[1]

CrossValidationWorkflow start Define Acceptance Criteria method1 Method 1 Validation (e.g., HPLC-UV) start->method1 method2 Method 2 Validation (e.g., GC-MS) start->method2 method3 Method 3 Validation (e.g., LC-MS/MS) start->method3 sample_prep Prepare QC Samples (Low, Mid, High) method1->sample_prep method2->sample_prep method3->sample_prep analysis1 Analyze QCs with Method 1 sample_prep->analysis1 analysis2 Analyze QCs with Method 2 sample_prep->analysis2 analysis3 Analyze QCs with Method 3 sample_prep->analysis3 data_comp Compare Results analysis1->data_comp analysis2->data_comp analysis3->data_comp report Generate Cross-Validation Report data_comp->report

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Heptanone, 1,7-difluoro-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe and Compliant Disposal

Navigating the complexities of laboratory waste management is critical for ensuring personnel safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Heptanone, 1,7-difluoro-, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the properties of its parent compound, 2-heptanone, and general best practices for the disposal of halogenated and potentially hazardous chemical waste.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to assume that 2-Heptanone, 1,7-difluoro- possesses hazards similar to or greater than its non-fluorinated counterpart, 2-heptanone. The presence of fluorine atoms can alter the chemical's reactivity and toxicity.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Hazard Classification and Waste Profile

Property2-Heptanone DataPresumed for 2-Heptanone, 1,7-difluoro-
Chemical Formula C₇H₁₄OC₇H₁₂F₂O
CAS Number 110-43-0333-06-2
Physical State LiquidLiquid
Flash Point 39 °C (102.2 °F) - Flammable Liquid[1][2]Assume to be a flammable liquid.
Oral Toxicity (LD50, rat) 1670 mg/kg - Harmful if swallowed[3][4]Assume to be harmful or toxic. Fluorinated compounds can exhibit increased toxicity.
Inhalation Toxicity Harmful if inhaled. Vapors may cause drowsiness or dizziness.[3]Assume to be harmful if inhaled.
Reactivity Reacts with strong oxidizing agents, acids, and bases.[5][6]Assume incompatibility with strong oxidizing agents, acids, and bases. The carbon-fluorine bond is strong and stable.[7]
Waste Classification As a halogenated organic solvent, it must be disposed of as hazardous waste.[8][9][10][11]Halogenated organic waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 2-Heptanone, 1,7-difluoro- waste.

1. Waste Collection:

  • Designated Container: Collect all waste containing 2-Heptanone, 1,7-difluoro- in a dedicated, properly labeled hazardous waste container.[8][9][10][11]

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Heptanone, 1,7-difluoro-," and the associated hazards (e.g., "Flammable," "Toxic").

  • Segregation: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[11] Halogenated waste disposal is often more expensive, and mixing can cause unwanted chemical reactions.[7]

2. On-site Accumulation and Storage:

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Fume Hood: Whenever adding waste to the container, do so inside a chemical fume hood to minimize inhalation exposure.

3. Final Disposal Procedure:

  • Contact EHS: Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Incineration: High-temperature incineration is the preferred and most effective method for the destruction of fluorinated organic compounds due to the high energy required to break the stable carbon-fluorine bond.[7]

  • Hazardous Waste Landfill: If incineration is not available, the material may be disposed of in a licensed hazardous waste landfill.[12] However, this method only contains the substance rather than destroying it.[12]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 2-Heptanone, 1,7-difluoro-.

cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: On-Site Storage cluster_2 Step 3: Final Disposal A Generate Waste (2-Heptanone, 1,7-difluoro-) B Collect in Designated, Labeled Halogenated Waste Container A->B In Fume Hood C Seal Container B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Transport by Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration (Preferred Method) F->G H Hazardous Waste Landfill (Alternative Method) F->H

Caption: Disposal workflow for 2-Heptanone, 1,7-difluoro-.

References

Personal protective equipment for handling 2-Heptanone, 1,7-difluoro-

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 1,7-difluoro-2-heptanone in a laboratory setting. The information herein is compiled from general safety protocols for halogenated ketones and related compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for 1,7-difluoro-2-heptanone was publicly available at the time of this writing. The following guidance is based on the properties of similar chemicals, such as 2-heptanone, and general knowledge of fluorinated organic compounds. It is imperative to obtain and review the SDS provided by the chemical supplier before commencing any work with 1,7-difluoro-2-heptanone.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for 1,7-difluoro-2-heptanone is not available, it should be handled with caution. Based on data for 2-heptanone, this compound may be flammable and could cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4][5][6] The presence of fluorine atoms may alter its reactivity and toxicity.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Rationale
Eye Protection Chemical splash goggles and a face shieldProvides protection from splashes and vapors.
Hand Protection Butyl rubber or Viton® glovesKetones can degrade many common glove materials. Butyl rubber and Viton® generally offer good resistance to ketones and halogenated solvents.[7] Always inspect gloves for integrity before use.
Body Protection Flame-resistant lab coatProtects against splashes and potential ignition sources.
Respiratory Protection Use in a certified chemical fume hoodEnsures adequate ventilation and minimizes inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary, depending on the scale of work and a formal risk assessment.

Operational Plan: Safe Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Ground all equipment to prevent static discharge, as the compound may be flammable.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

As a halogenated organic compound, 1,7-difluoro-2-heptanone must be disposed of as hazardous waste.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure
Liquid Waste Collect in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.
Contaminated Solids Any materials used for spill cleanup (e.g., absorbent pads, gloves) should be placed in a sealed, labeled hazardous waste container.

Experimental Protocols: Chemical Spill Response

A chemical spill should be treated as a hazardous event. The following protocol outlines the immediate steps to be taken in the event of a spill.

Minor Spill (less than 100 mL, contained within a fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Contain the spill with an absorbent material suitable for organic solvents (e.g., vermiculite, sand, or commercial spill pillows).[9][10][11][12][13]

  • Working from the outside in, carefully collect the absorbed material using non-sparking tools.

  • Place the collected waste into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Major Spill (larger volume, outside of a fume hood, or if you are unsure):

  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if the substance is flammable and there is an ignition risk.

  • Close the laboratory doors to contain the vapors.

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Provide them with as much information as possible about the spilled chemical.

Visualization: Chemical Spill Workflow

The following diagram illustrates the decision-making process and workflow for responding to a chemical spill.

G Chemical Spill Response Workflow for 1,7-difluoro-2-heptanone spill Chemical Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (<100mL, in fume hood) assess->minor_spill Contained major_spill Major Spill (>100mL or outside hood) assess->major_spill Uncontained ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area major_spill->evacuate contain Contain and Absorb Spill ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose end End dispose->end alert Alert Others & Contact EHS evacuate->alert secure Secure the Area alert->secure secure->end

Caption: Workflow for handling a chemical spill.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.